molecular formula C9H10N2O2 B1363448 N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide CAS No. 306936-07-2

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Katalognummer: B1363448
CAS-Nummer: 306936-07-2
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: KGLRLCNFJVSMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-Hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS 306936-07-2) is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol [ ]. This compound, characterized by its 2,3-dihydrobenzofuran scaffold bearing a hydroxycarbamimidoyl group, is a subject of interest in medicinal chemistry, particularly in the field of immunooncology. Recent scientific discovery has identified derivatives of this scaffold as a novel class of potent and selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [ ]. IDO1 is a rate-limiting enzyme in the kynurenine pathway of L-tryptophan metabolism and is a promising drug target for combination therapy with checkpoint inhibitors in cancer immunotherapy [ ]. Systematic structure-activity relationship (SAR) studies on this scaffold have led to the development of analogues with significant inhibitory activity, with the most potent N-3-bromophenyl derivative demonstrating an IC50 value of 0.44 μM for the IDO1 enzyme and 1.1 μM in HeLa cells [ ]. Molecular modeling indicates that the activity is derived from key interactions with the enzyme's heme iron and halogen bonding [ ]. Beyond its direct application, the 2,3-dihydro-1-benzofuran core is a recognized structure in drug discovery for its potential to improve drug-like properties and has been explored in the design of other bioactive molecules, including cannabinoid receptor 2 (CB2) agonists for neuropathic pain and inhibitors of NF-κB transcriptional activity with anticancer effects [ ][ ]. Safety and Handling: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals [ ]. The compound has associated hazard warnings, including that it may cause skin and serious eye irritation and may cause respiratory irritation [ ]. Researchers should refer to the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

Eigenschaften

CAS-Nummer

306936-07-2

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

InChI

InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11)

InChI-Schlüssel

KGLRLCNFJVSMCI-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(=NO)N

Isomerische SMILES

C1COC2=C1C=C(C=C2)/C(=N\O)/N

Kanonische SMILES

C1COC2=C1C=C(C=C2)C(=NO)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its Derivatives as Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Key Regulator of Immune Tolerance

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its analogs represent a novel class of therapeutic agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3][4][5] This pathway is a central mechanism for inducing immune tolerance.[6] In various pathological conditions, particularly cancer, the overexpression of IDO1 by tumor cells leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[4][5][6] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the expansion of regulatory T cells (Tregs), thereby enabling tumors to evade immune destruction.[5][7] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[4][8][9] This guide provides a detailed exploration of the mechanism of action of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivatives as potent and selective IDO1 inhibitors.

The Kynurenine Pathway: The Target of Inhibition

The catabolism of L-tryptophan is a crucial metabolic pathway, with approximately 95% being metabolized through the kynurenine pathway.[3] IDO1, along with the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), initiates this cascade by converting L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[3][6] The downstream metabolites of this pathway have profound immunomodulatory effects. The depletion of tryptophan itself can halt T cell proliferation, while the accumulation of kynurenine and its derivatives can induce T cell apoptosis and promote the generation of immunosuppressive Tregs.[5][6]

Core Mechanism of Action: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The primary mechanism of action for N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its optimized derivatives is the direct inhibition of the enzymatic activity of IDO1.[1][2] This inhibition is achieved through a multi-faceted interaction with the active site of the enzyme.

Molecular Interactions with the IDO1 Active Site

Molecular modeling studies, based on the X-ray crystal structure of IDO1, have elucidated the key interactions between N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivatives and the enzyme's active site.[1][2] A particularly potent derivative, the N-3-bromophenyl substituted compound, demonstrates a binding mode characterized by:

  • Dipole-Ionic Interactions with Heme Iron: The N'-hydroxyamidine moiety of the inhibitor directly coordinates with the heme iron atom located at the core of the IDO1 active site. This interaction is crucial for the high inhibitory potency, as it directly interferes with the binding of the natural substrate, L-tryptophan, and the catalytic process.[1][2]

  • Halogen Bonding: The bromine substituent on the phenyl ring of the inhibitor forms a halogen bond with the sulfur atom of the Cys129 residue in the active site. This specific interaction contributes significantly to the binding affinity and potency of the inhibitor.[1][2]

  • Hydrophobic Interactions: The benzofuran scaffold and the phenyl ring of the inhibitor engage in hydrophobic interactions with nonpolar residues within the active site, further stabilizing the enzyme-inhibitor complex.[1][2]

IDO1_Inhibitor_Interaction IDO1_Active_Site IDO1 Active Site Heme_Iron Heme Iron (Fe) Cys129 Cys129 Hydrophobic_Pocket Hydrophobic Pocket Inhibitor N'-hydroxy-2,3-dihydro- 1-benzofuran-5-carboximidamide Derivative Inhibitor->Heme_Iron Dipole-Ionic Interaction Inhibitor->Cys129 Halogen Bonding Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Figure 1: Key molecular interactions of an N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivative within the IDO1 active site.

Consequences of IDO1 Inhibition

By binding to the active site of IDO1, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivatives competitively inhibit the conversion of L-tryptophan to N-formylkynurenine. This leads to a reversal of the immunosuppressive tumor microenvironment:

  • Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of L-tryptophan, thereby supporting the proliferation and activation of anti-tumor T cells.

  • Reduction of Kynurenine Levels: The production of immunosuppressive kynurenine and its downstream metabolites is significantly reduced, alleviating their toxic effects on immune cells.

  • Enhanced Anti-Tumor Immunity: The overall effect is a restoration of immune surveillance, allowing for the recognition and elimination of cancer cells by the host immune system.

IDO1_Inhibition_Pathway cluster_0 Normal Tryptophan Metabolism cluster_1 With IDO1 Inhibitor Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression Inhibitor N'-hydroxy-2,3-dihydro- 1-benzofuran-5-carboximidamide IDO1_Inhibited IDO1 Inhibitor->IDO1_Inhibited Inhibits Immune_Activation Immune Activation IDO1_Inhibited->Immune_Activation Restores Tryptophan levels, reduces Kynurenine Tryptophan_2 L-Tryptophan Tryptophan_2->IDO1_Inhibited

Figure 2: Signaling pathway illustrating the effect of IDO1 inhibition by N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

Experimental Validation of the Mechanism of Action

The elucidation of the mechanism of action of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivatives relies on a series of well-established in vitro and cellular assays.

In Vitro Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compound on purified IDO1 enzyme activity.

Methodology:

  • Enzyme Preparation: Recombinant human IDO1 is expressed and purified.

  • Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains:

    • Purified IDO1 enzyme.

    • L-tryptophan (substrate).

    • Methylene blue (cofactor).

    • Ascorbic acid (reductant).

    • Catalase.

    • Varying concentrations of the test inhibitor (e.g., N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivative).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a terminating agent, such as trichloroacetic acid.

  • Detection of Kynurenine: The amount of kynurenine produced is quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm) after reacting with Ehrlich's reagent.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Causality: This assay directly measures the interaction between the inhibitor and the isolated enzyme, providing a quantitative measure of its potency. The inclusion of necessary cofactors and reductants ensures that the enzyme is in its active state.[10]

Cellular Assay

Objective: To assess the ability of the inhibitor to block IDO1 activity within a cellular context.

Methodology:

  • Cell Line Selection: A human cell line that expresses IDO1, such as the HeLa cervical cancer cell line, is used.[1][2]

  • Induction of IDO1 Expression: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).

  • Inhibitor Treatment: The IFN-γ-stimulated cells are then treated with varying concentrations of the test inhibitor.

  • Incubation: The cells are incubated for a period that allows for tryptophan metabolism.

  • Quantification of Kynurenine: The concentration of kynurenine in the cell culture supernatant is measured, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay as described above.

  • Data Analysis: The cellular IC50 value is determined, representing the concentration of the inhibitor required to reduce kynurenine production by 50% in a cellular environment.

Causality: This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant setting. It accounts for factors such as compound uptake, efflux, and metabolism that are not present in a purely enzymatic assay.

Experimental_Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cellular Assay Enzyme Purified IDO1 Reaction Incubation Enzyme->Reaction Substrate L-Tryptophan Substrate->Reaction Inhibitor_1 Test Inhibitor Inhibitor_1->Reaction Detection_1 Kynurenine Detection Reaction->Detection_1 IC50_1 Enzymatic IC50 Detection_1->IC50_1 Cells HeLa Cells Treatment Treatment & Incubation Cells->Treatment IFN IFN-γ IFN->Treatment Inhibitor_2 Test Inhibitor Inhibitor_2->Treatment Detection_2 Kynurenine Measurement (Supernatant) Treatment->Detection_2 IC50_2 Cellular IC50 Detection_2->IC50_2

Figure 3: A simplified workflow of the key experiments used to validate the mechanism of action of IDO1 inhibitors.

Quantitative Data Summary

A structure-activity relationship (SAR) study of N-hydroxybenzofuran-5-carboximidamide derivatives identified a lead compound with significant inhibitory potency.[1][2]

CompoundEnzymatic IC50 (μM)Cellular IC50 (μM) in HeLa cells
N-3-bromophenyl derivative0.441.1

Table 1: Inhibitory potency of a lead N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide derivative against IDO1.[1][2]

Conclusion and Future Directions

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its derivatives have been identified as a promising new class of IDO1 inhibitors. Their mechanism of action is centered on the direct and potent inhibition of the IDO1 enzyme, mediated by key molecular interactions with the heme iron and specific amino acid residues in the active site. This inhibitory activity has been validated through both enzymatic and cellular assays, demonstrating the potential of these compounds to reverse the immunosuppressive effects of the kynurenine pathway. Further research and development of this chemical scaffold could lead to novel immunotherapeutic agents for the treatment of cancer and other diseases characterized by pathological immune tolerance. The benzofuran scaffold itself is recognized for a wide spectrum of biological activities, suggesting a versatile platform for drug discovery.[11][12][13][14]

References

  • Frontiers. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437.
  • ResearchGate. (n.d.). Discovery of 5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2021). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127963.
  • Ling, W., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 992928.
  • ResearchGate. (n.d.). Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1 | Request PDF. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • ResearchGate. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules, 22(11), 1957.
  • ResearchGate. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Pinto, B., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437.
  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

Sources

Beyond the Nitrile: Structural Dynamics and Prodrug Utility of N'-Hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, overcoming the pharmacokinetic limitations of strongly basic pharmacophores is a paramount challenge. Amidines, while excellent hydrogen bond donors and critical for binding to targets like serine proteases, suffer from poor oral bioavailability due to their high basicity (pKa > 11). N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS: 306936-07-2) represents a sophisticated structural solution to this problem. By integrating a lipophilic 2,3-dihydrobenzofuran core with an amidoxime (N'-hydroxycarboximidamide) moiety, this compound serves as a highly efficient, bioavailable prodrug scaffold.

This technical guide dissects the physicochemical properties, enzymatic activation pathways, and self-validating synthetic methodologies associated with this critical building block.

Physicochemical & Structural Profiling

The architecture of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is defined by two synergistic domains:

  • The 2,3-Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the sp³-hybridized carbons at positions 2 and 3 introduce a slight out-of-plane pucker. This structural rigidity enhances lipophilicity and provides a privileged scaffold often utilized in melatonin receptor agonists and monoamine oxidase (MAO) inhibitors.

  • The Amidoxime Moiety: The substitution of a hydroxyl group onto the imine nitrogen of the amidine drastically alters the electronic landscape of the molecule, shifting its pharmacokinetic profile from impermeable to highly absorbable.

Quantitative Data Summary
PropertyValueMechanistic Rationale
CAS Registry Number 306936-07-2Essential for precise compound tracking and procurement[1].
Molecular Formula C9H10N2O2Defines the core mass and stoichiometric requirements.
Molecular Weight 178.19 g/mol Low molecular weight maximizes Ligand Efficiency (LE) during lead optimization.
Predicted pKa (Amidoxime) ~8.5 - 9.0Depresses basicity, ensuring a high fraction of un-ionized molecules at intestinal pH (6.5-7.4) for passive diffusion.
Predicted pKa (Amidine) ~11.5 - 12.0Fully protonated at physiological pH (7.4), enabling strong electrostatic interactions (e.g., salt bridges) with target proteins.
Hydrogen Bond Donors 3Facilitates target engagement and maintains aqueous solubility.
Hydrogen Bond Acceptors 3Interacts with kinase/protease hinge regions or solvent molecules.

Mechanistic Insights: The Amidoxime Prodrug Concept

The primary utility of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide lies in its function as a prodrug. Amidines are permanently protonated in the gastrointestinal tract, preventing passive transcellular permeation. The amidoxime modification depresses the pKa, allowing the molecule to cross the enterocyte lipid bilayer as a neutral species.

Once absorbed, the amidoxime must be retro-reduced to the active amidine. This bioconversion is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a specialized molybdenum-containing enzyme system[2].

The mARC Bioconversion Pathway

Unlike cytochrome P450-mediated metabolism—which is highly susceptible to drug-drug interactions and genetic polymorphisms—the mARC system provides a bio-orthogonal reduction pathway[3]. The system relies on a three-component electron transfer chain: NADH, cytochrome b5 reductase, and cytochrome b5, which ultimately funnel electrons to the mARC active site to cleave the N-O bond[4].

mARC_Pathway Prodrug Amidoxime Prodrug (Lipophilic, Neutral) mARC mARC Enzyme Complex (mARC1/2, Cyt b5) Prodrug->mARC Binds Active Active Amidine (Cationic, Target-binding) mARC->Active N-O Cleavage NADH NADH + H+ NADH->mARC e- donor

Fig 1: mARC-mediated bioconversion of the amidoxime prodrug to its active amidine.

Synthetic Methodology & Experimental Protocols

The synthesis of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide relies on the nucleophilic addition of hydroxylamine to 2,3-dihydrobenzofuran-5-carbonitrile[5]. As a Senior Application Scientist, I mandate that all synthetic workflows be self-validating —meaning each step contains a built-in observable metric to confirm success before proceeding.

Self-Validating Protocol: Hydroxylamine Addition

Rationale: Hydroxylamine free base is highly unstable and explosive at high concentrations. We generate it in situ from hydroxylamine hydrochloride using potassium carbonate. K₂CO₃ is specifically chosen over NaOH because its mild basicity prevents the unwanted base-catalyzed hydrolysis of the nitrile precursor into an amide.

Step-by-Step Methodology:

  • Reagent Preparation (In-Situ Free Basing): Suspend hydroxylamine hydrochloride (1.5 eq) in anhydrous ethanol. Add finely powdered potassium carbonate (1.5 eq). Stir at room temperature for 30 minutes. Self-Validation Check: The formation of a dense white precipitate (KCl) visually confirms the successful acid-base neutralization.

  • Filtration: Filter the suspension to remove the KCl salts, yielding a clear ethanolic solution of free hydroxylamine. Causality: Removing inorganic salts at this stage prevents nucleation interference during the final product crystallization.

  • Nitrile Addition: Add 2,3-dihydrobenzofuran-5-carbonitrile (1.0 eq) to the filtrate.

  • Thermal Activation (Reflux): Heat the reaction mixture to 80°C (reflux) for 12–18 hours. Causality: The nucleophilic attack on the sp-hybridized nitrile carbon possesses a high activation energy barrier; thermal reflux ensures complete conversion.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (UV 254 nm). Self-Validation Check: The reaction is only deemed complete when the distinct nitrile stretching band (~2220 cm⁻¹) disappears via IR spectroscopy, or the starting material peak is fully consumed on the LC-MS chromatogram.

  • Workup & Crystallization: Evaporate the ethanol under reduced pressure. Resuspend the residue in water to dissolve any unreacted hydroxylamine, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize the crude product from an ethanol/water gradient.

Synthesis_Workflow Step1 1. Reagent Prep NH2OH·HCl + K2CO3 Step2 2. Free Basing Filter KCl salts Step1->Step2 Step3 3. Nitrile Addition Add Precursor Step2->Step3 Step4 4. Reflux 80°C for 12-18h Step3->Step4 Step5 5. Workup Solvent removal Step4->Step5 Step6 6. Crystallization EtOH/Water Step5->Step6

Fig 2: Self-validating synthetic workflow for amidoxime generation via nucleophilic addition.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • The most critical diagnostic peak is the highly deshielded N-OH proton , which appears as a broad singlet far downfield (typically ~9.5 ppm) due to strong hydrogen bonding.

    • The NH₂ protons appear as a broad singlet around 5.7 ppm.

    • The aliphatic protons of the dihydrobenzofuran ring (C2 and C3) appear as distinct triplets around 4.6 ppm (O-CH₂) and 3.2 ppm (Ar-CH₂), confirming the core scaffold remains intact.

  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode should yield an [M+H]⁺ peak at m/z 179.0815, confirming the exact mass of the amidoxime addition.

Sources

Pharmacokinetics and Biotransformation of Amidoxime Prodrugs: A Technical Guide Using N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of amidine-based therapeutics is frequently hindered by severe pharmacokinetic bottlenecks, primarily poor oral bioavailability. To circumvent this, medicinal chemists employ the amidoxime prodrug strategy. This whitepaper provides an in-depth technical analysis of the pharmacokinetics, physicochemical profiling, and biotransformation of amidoxime prodrugs, utilizing N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide as the primary model compound. We detail the critical role of the mitochondrial amidoxime reducing component (mARC) in prodrug activation and provide self-validating experimental protocols for preclinical pharmacokinetic (PK) evaluation.

The Amidine Bioavailability Bottleneck and the Amidoxime Solution

Amidines are highly basic functional groups (pKa ~ 11–12) that are permanently protonated at physiological pH. While this cationic state is often essential for target binding (e.g., anchoring into the aspartate/glutamate residues of protease active sites), it prevents passive transcellular diffusion across the lipophilic intestinal epithelium, resulting in oral bioavailabilities often below 10%.

To solve this, the amidine is synthetically masked via N-hydroxylation to form an amidoxime . This modification drastically lowers the pKa, rendering the molecule predominantly neutral in the gastrointestinal tract and restoring lipophilicity[1]. Once absorbed into systemic circulation, the amidoxime acts as a prodrug and is enzymatically retro-reduced to the active amidine.

Physicochemical Profiling and ADME Rationale

The model compound, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS: 306936-07-2)[2], serves as an archetypal amidoxime. Upon in vivo reduction, it yields the active amidine, 2,3-dihydro-1-benzofuran-5-carboximidamide (CAS: 262847-55-2). The quantitative physicochemical differences that drive this prodrug strategy are summarized below.

Table 1: Physicochemical Comparison of the Prodrug vs. Active Moiety

PropertyN'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide2,3-dihydro-1-benzofuran-5-carboximidamide
Pharmacological Role Amidoxime ProdrugActive Amidine
CAS Number 306936-07-2[2]262847-55-2
Molecular Formula C9H10N2O2[3]C9H10N2O
Molecular Weight 178.19 g/mol [3]162.19 g/mol [4]
Physiological State (pH 7.4) Predominantly NeutralCationic (Protonated)
Lipophilicity / Permeability HighLow

Metabolism: The mARC-Dependent Activation Pathway

Unlike standard oxidative metabolism mediated by Cytochrome P450s, the reduction of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is driven by a highly specific, three-component electron transfer chain located on the outer mitochondrial membrane. The terminal enzyme in this cascade is the mitochondrial amidoxime reducing component (mARC), the fourth mammalian molybdenum enzyme discovered[5].

The activation pathway relies on a strict sequence of electron transfers:

  • NADH-cytochrome b5 reductase (CYB5R): Extracts two electrons from NADH via an FAD prosthetic group.

  • Cytochrome b5 (CYB5B): Acts as a single-electron shuttle via its heme iron center.

  • mARC (mARC1 or mARC2): Utilizes a molybdenum cofactor (Moco) to directly bind the amidoxime substrate, cleaving the N-OH bond to release water and the active amidine[6].

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R (FAD Center) NADH->CYB5R 2e- transfer CYB5B CYB5B (Heme Center) CYB5R->CYB5B 1e- transfer (x2) mARC mARC1 / mARC2 (Moco Active Site) CYB5B->mARC 1e- transfer (x2) Prodrug Amidoxime Prodrug (Inactive) mARC->Prodrug Substrate Binding ActiveDrug Active Amidine + H2O Prodrug->ActiveDrug N-OH Reduction

Caption: Electron transfer cascade of the mARC system reducing the amidoxime prodrug.

Experimental Methodologies for Pharmacokinetic Profiling

To rigorously evaluate the biotransformation and systemic exposure of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, researchers must employ self-validating in vitro and in vivo protocols.

Protocol 1: In Vitro mARC Reconstitution and Kinetics Assay

Objective: To quantify the specific rate of prodrug reduction and validate mARC dependency. Causality & Self-Validation: This protocol employs a "drop-out" control matrix. By systematically removing NADH, CYB5R, or CYB5B from parallel reactions, the assay self-validates that the reduction is strictly dependent on the intact ternary mARC complex, ruling out artifactual chemical reduction[7].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 20 mM MES buffer (pH 6.0) to optimize the stability of the molybdenum cofactor[7].

  • Enzyme Reconstitution: Combine 7.6 pmol of recombinant human CYB5R, 76 pmol of CYB5B, and 76 pmol of mARC1 in the reaction buffer. (Note: The 1:10:10 stoichiometric ratio ensures that electron transfer from CYB5R is not the rate-limiting step).

  • Substrate Introduction: Add N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide to achieve final concentrations ranging from 1 to 10 mM.

  • Reaction Initiation: Spike the mixture with 1 mM NADH to initiate the electron cascade. Incubate at 37°C for 30 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an isotopically labeled internal standard. This immediately denatures the enzymes and precipitates proteins.

  • Extraction & Analysis: Centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to LC-MS/MS vials and quantify the formation of 2,3-dihydro-1-benzofuran-5-carboximidamide using Multiple Reaction Monitoring (MRM).

PK_Workflow Step1 1. Recombinant Protein Assembly (CYB5R, CYB5B, mARC) Step2 2. Substrate Addition (Prodrug + NADH) Step1->Step2 Step3 3. Incubation & Quenching (37°C, Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation & Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5

Caption: Step-by-step workflow for the in vitro mARC-mediated prodrug reduction assay.

Protocol 2: In Vivo Pharmacokinetic Profiling and Absolute Bioavailability

Objective: To determine the in vivo conversion efficiency and systemic exposure of the active amidine following oral prodrug administration. Causality & Self-Validation: Administering the prodrug orally (PO) while administering the active amidine intravenously (IV) to a separate cohort isolates the gastrointestinal absorption and first-pass reduction variables. This cross-validation allows the precise calculation of absolute bioavailability (F).

Step-by-Step Methodology:

  • Formulation: Suspend N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in a lipophilic vehicle (e.g., 0.5% methylcellulose/Tween 80) for PO dosing. Dissolve the active amidine in sterile saline for IV dosing.

  • Dosing: Administer the PO formulation via oral gavage (10 mg/kg) and the IV formulation via tail vein injection (2 mg/kg) to male Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes to prevent coagulation.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract the plasma layer.

  • Protein Precipitation: Mix 50 µL of plasma with 150 µL of cold methanol (containing internal standard). Vortex and centrifuge to pellet proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify both the remaining prodrug and the formed active amidine.

  • Pharmacokinetic Analysis: Perform Non-Compartmental Analysis (NCA) to calculate Cmax, Tmax, and AUC0-t. Calculate absolute bioavailability using the formula: F = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO).

Conclusion

The utilization of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide highlights the elegance of the amidoxime prodrug strategy. By leveraging the endogenous mitochondrial mARC system, drug developers can successfully bypass the absorption limitations of basic amidines, ensuring high systemic exposure of the active therapeutic moiety.

Sources

Pharmacological Profiling and Receptor Binding Affinity of the N'-Hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS: 306936-07-2) is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry. Rather than acting as a single commercialized therapeutic, it serves as a critical structural scaffold and prodrug moiety. This whitepaper details the structural rationale, target binding kinetics, and the self-validating experimental methodologies required to evaluate the receptor binding affinity of this scaffold and its derivatives.

Structural Biology & Pharmacochemistry

The pharmacological utility of the N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (NHDBFC) scaffold stems from the synergistic properties of its two primary structural domains:

  • The 2,3-Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the saturation at the 2,3-position introduces sp3 hybridization, creating a slight pucker in the five-membered ring. This specific 3D geometry reduces the energetic penalty of desolvation and allows the core to optimally occupy specific lipophilic pockets in target receptors, such as the Cannabinoid Receptor 2 (CB2), mimicking the binding mode of isatin derivatives ()[1].

  • The N'-Hydroxycarboximidamide (Amidoxime) Group: Highly basic amidines ( pKa​ ~11-12) are protonated at physiological pH, leading to poor membrane permeability. The N-hydroxylation lowers the pKa​ , allowing the amidoxime to act as a neutral, bioisosteric prodrug that significantly enhances oral bioavailability before being enzymatically reduced in vivo. Furthermore, the amidoxime acts as a direct binding moiety, utilizing its dipole to chelate metal ions—such as the heme iron in Indoleamine 2,3-dioxygenase 1 (IDO1)—or serving as a critical synthetic precursor for 1,2,4-oxadiazole ring formation in GPCR modulators ()[2].

SAR_Logic Core Base Scaffold N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide Amidoxime Amidoxime Moiety • H-Bond Donor/Acceptor • Heme Iron Chelation • Amidine Prodrug Core->Amidoxime Benzofuran 2,3-Dihydrobenzofuran Core • Lipophilic Interactions • Conformational Rigidity • Reduced Aromaticity Core->Benzofuran Deriv Oxadiazole Cyclization • High Affinity S1P1 Agonism • Improved Bioavailability Amidoxime->Deriv Synthesis

Structure-Activity Relationship (SAR) and Pharmacophore Mapping.

Primary Receptor and Target Binding Profiles

Sphingosine-1-Phosphate 1 (S1P1) Receptor Modulation

The NHDBFC scaffold is a vital intermediate in the synthesis of S1P1 receptor agonists. Through cyclization with substituted carboxylic acids, the amidoxime is converted into a 1,2,4-oxadiazole ()[3]. The resulting compounds bind deep within the S1P1 transmembrane helical bundle. This orthosteric/allosteric binding induces a conformational change that activates Gi​ -protein signaling, ultimately leading to receptor internalization, endothelial barrier enhancement, and lymphocyte retention in lymph nodes[3].

S1P1_Pathway Ligand S1P1 Agonist (Oxadiazole Derivative) Receptor S1P1 Receptor Ligand->Receptor Gi Gi Protein Activation Receptor->Gi AC Adenylate Cyclase Inhibition Gi->AC Rac Rac Pathway Activation Gi->Rac cAMP Decreased cAMP AC->cAMP Effect Immunosuppression & Lymphocyte Retention cAMP->Effect Rac->Effect

S1P1 Receptor Gi-Protein Mediated Signaling Pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Derivatives of the N-hydroxybenzofuran-5-carboximidamide scaffold exhibit potent direct inhibition of IDO1, a rate-limiting enzyme in the kynurenine pathway that drives tumor immune evasion ()[2]. The N-hydroxycarbamimidoyl group forms critical dipole-ionic interactions with the enzyme's heme iron, while the benzofuran core engages in hydrophobic interactions with residues like Cys129[2].

Experimental Methodologies for Binding Affinity

To accurately quantify the binding affinity ( Ki​ , Kd​ ) of NHDBFC derivatives, robust, self-validating assay systems are required. The causality behind these protocols ensures that false positives (e.g., non-specific lipid binding) are mathematically excluded.

Protocol 1: High-Throughput Radioligand Binding Assay (GPCR Targets)

Rationale: Filtration-based radioligand binding remains the gold standard for GPCRs (like S1P1 and CB2) due to its high sensitivity and ability to directly measure equilibrium binding constants. This system is self-validating via the inclusion of Non-Specific Binding (NSB) controls.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold HEPES buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [33P] -Sphingosine-1-phosphate), and varying concentrations of the NHDBFC derivative (10 pM to 10 µM).

  • Self-Validation Controls: Include wells with 10 µM of a known unlabeled agonist (e.g., cold S1P) to define NSB. Total Binding (TB) is measured in the absence of the competitor. Calculate the Z'-factor to ensure assay robustness ( Z′>0.5 required).

  • Incubation & Harvesting: Incubate the plate at room temperature for 120 minutes to reach equilibrium. Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) using a 96-well cell harvester. Wash three times with ice-cold wash buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic curve). Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Rationale: SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, critical for understanding the residence time of enzyme inhibitors like IDO1 modulators.

  • Surface Preparation: Activate a CM5 dextran sensor chip using standard amine coupling (EDC/NHS). Immobilize recombinant human IDO1 enzyme to a target level of ~3000 Response Units (RU). Block unreacted sites with 1M Ethanolamine.

  • Analyte Injection: Dilute the NHDBFC derivative in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Inject a concentration series (e.g., 3.125 nM to 100 nM) over the flow cells at a rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase for 180 seconds, followed by a 300-second dissociation phase (running buffer only).

  • Data Fitting: Subtract the reference cell signal (blank flow cell) and fit the sensograms to a 1:1 Langmuir binding model to derive kon​ , koff​ , and the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

SPR_Workflow Prep CM5 Chip Preparation Immobilize Target Immobilization Prep->Immobilize Inject Analyte Injection Immobilize->Inject Bind Association (kon) Inject->Bind Wash Dissociation (koff) Bind->Wash Data Kinetic Analysis (Kd) Wash->Data

Surface Plasmon Resonance (SPR) Workflow for Binding Kinetics.

Quantitative Data Presentation

The table below summarizes the comparative binding affinities and functional efficacies of representative NHDBFC derivatives across their primary pharmacological targets.

Target ClassSpecific TargetDerivative ModificationBinding Affinity ( Ki​ / Kd​ )Functional Efficacy ( IC50​ / EC50​ )Primary Mechanism of Action
Enzyme IDO1N-3-bromophenyl amidoxime~0.44 µM ( IC50​ )1.1 µM (Cellular assay)Direct heme iron chelation via amidoxime dipole
GPCR S1P11,2,4-oxadiazole cyclization< 5 nM ( Ki​ )< 10 nM ( EC50​ )Allosteric/Orthosteric agonism; Gi​ activation
GPCR CB2Asymmetric C3 substitution< 10 nM ( Ki​ )< 20 nM ( EC50​ )Lipophilic pocket binding; isatin scaffolding mimicry

References

  • Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • S1P receptors modulators and their use thereof (WO2010043000A1)
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Preclinical Toxicity Profile of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics often requires masking highly basic pharmacophores to improve oral bioavailability. N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide represents a classic prodrug strategy: it utilizes an N'-hydroxy (amidoxime) moiety to mask the positive charge of the active amidine, facilitating gastrointestinal absorption[1].

However, this structural modification introduces complex toxicological liabilities. As a Senior Application Scientist, it is critical to look beyond standard checklist-based toxicology and understand the causality of adverse events. This whitepaper provides an in-depth, self-validating framework for evaluating the toxicity of this specific compound in animal models, focusing on the dual liabilities of the amidoxime prodrug component and the 2,3-dihydrobenzofuran core.

Mechanistic Toxicology: Understanding the Liabilities

To design an effective toxicity protocol, we must first deconstruct the molecule into its toxicophoric components. The toxicity of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is primarily driven by its metabolic fate rather than the parent molecule itself.

The Amidoxime Prodrug Component

Amidines are protonated at physiological pH, resulting in poor membrane permeability. The conversion to an amidoxime (N-OH) increases lipophilicity. Once absorbed, the amidoxime is reduced to the active amidine by the mitochondrial amidoxime reducing component (mARC).

  • The Toxicity Vector: The N-O bond is susceptible to off-target oxidation by Cytochrome P450 (CYP450) enzymes. This aberrant cleavage releases Nitric Oxide (NO)[2]. While NO is a natural vasodilator, excessive release from amidoxime prodrugs in animal models can lead to acute hypotension and the oxidation of hemoglobin to methemoglobin, reducing oxygen-carrying capacity.

The 2,3-Dihydrobenzofuran Core

Benzofuran and its dihydro derivatives are known to induce species- and sex-specific hepatotoxicity and nephrotoxicity in rodent models[3].

  • The Toxicity Vector: The dihydrobenzofuran ring undergoes extensive hepatic first-pass metabolism. CYP450-mediated oxidation can lead to the formation of reactive electrophilic intermediates (such as quinone methides or epoxides). These intermediates covalently bind to hepatocellular macromolecules and deplete intracellular glutathione (GSH), culminating in centrilobular hepatocellular necrosis[3].

MetabolicPathway Prodrug N'-hydroxy-2,3-dihydro- 1-benzofuran-5-carboximidamide mARC mARC System (Reduction) Prodrug->mARC Primary Pathway (Efficacy) CYP450 CYP450 Enzymes (Oxidation) Prodrug->CYP450 Secondary Pathway (Toxicity) Amidine Active Amidine (Therapeutic Target) mARC->Amidine NORelease Nitric Oxide (NO) Release CYP450->NORelease ReactiveMetab Reactive Quinone Methides CYP450->ReactiveMetab Tox1 Hypotension & Methemoglobinemia NORelease->Tox1 Tox2 Hepatocellular Necrosis ReactiveMetab->Tox2

Fig 1: Metabolic bioactivation and toxicity pathways of the amidoxime prodrug.

Quantitative Toxicity Projections

Based on structurally homologous benzofuran derivatives and amidoxime prodrugs, we can project the quantitative toxicity profile for this compound. These metrics serve as the baseline for dose selection in in vivo studies.

Toxicological ParameterPredicted Value / ObservationMechanistic Rationale & Source
Acute Oral LD50 (Rat) > 1000 mg/kgBenzofuran derivatives generally exhibit low acute lethality, requiring high doses to saturate clearance[4],[5].
NOAEL (28-Day, Rat) ~ 125 mg/kg/dayBased on hepatic necrosis thresholds observed in chronic 2,3-benzofuran studies[3].
Primary Target Organ Liver (Centrilobular)CYP450-mediated bioactivation to reactive intermediates depletes local GSH[3].
Secondary Target Organ Blood (Erythrocytes)N-hydroxy cleavage releases NO, causing dose-dependent methemoglobinemia[2].
Toxicokinetics (TK) Non-linear accumulationPotential for auto-inhibition or induction of CYP enzymes over 28 days.

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity profile of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, we must employ a self-validating system. This means integrating Toxicokinetic (TK) sampling directly into the toxicity workflow to prove that the absence of toxicity is not simply due to a lack of absorption.

Protocol A: Acute Oral Toxicity (Adapted OECD 423)

Objective: Determine the acute toxic class and maximum tolerated dose (MTD).

  • Animal Preparation: Fast female Wistar rats (150-200g) overnight prior to dosing to eliminate food-drug binding interactions.

  • Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC)[5]. Causality: Amidoximes can be unstable in acidic aqueous solutions; CMC provides a stable, uniform suspension.

  • Administration: Administer a single oral gavage dose starting at 300 mg/kg, escalating to 2000 mg/kg if no mortality is observed[4].

  • Observation: Monitor continuously for the first 4 hours for signs of acute vasodilation (flushing, lethargy) driven by rapid NO release, followed by daily observation for 14 days.

Protocol B: 28-Day Repeated Dose Toxicity with TK (Adapted OECD 407)

Objective: Identify the No-Observed-Adverse-Effect-Level (NOAEL) and target organ toxicities.

  • Group Assignment: Randomize rats into Vehicle Control, Low Dose (50 mg/kg), Mid Dose (125 mg/kg), and High Dose (250 mg/kg) groups.

  • Dosing: Administer the compound daily via oral gavage. Causality: Oral administration is mandatory to engage the hepatic first-pass mARC system required for prodrug conversion[1].

  • Toxicokinetic Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28 . Causality: Comparing Day 1 and Day 28 AUC (Area Under the Curve) will reveal if the benzofuran core is inducing its own CYP450 metabolism, which would manifest as lower drug exposure on Day 28.

  • Hematology: On Day 29, draw blood specifically for methemoglobin analysis. Causality: Standard CBCs miss amidoxime-induced erythrocyte oxidation[2].

  • Necropsy & Histopathology: Harvest the liver and kidneys. Perform H&E staining, looking specifically for centrilobular necrosis and renal tubular degeneration[3].

Workflow Acclimation Acclimation (7 Days) Dosing Oral Gavage Dosing (28 Days) Acclimation->Dosing TK Toxicokinetic Sampling (Days 1 & 28) Dosing->TK Necropsy Necropsy & Tissue Collection TK->Necropsy Pathology Histopathology & Biomarker Analysis Necropsy->Pathology

Fig 2: 28-day repeated dose oral toxicity and toxicokinetic workflow.

Conclusion

The toxicity profile of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is a direct function of its metabolic bioactivation. While the amidoxime prodrug strategy effectively increases the bioavailability of the parent amidine, researchers must closely monitor for NO-induced methemoglobinemia and benzofuran-driven hepatocellular necrosis. By utilizing the integrated TK/Tox protocols outlined above, drug development professionals can accurately establish the therapeutic window for this structural class.

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a highly reliable, self-validating protocol for the synthesis of the amidoxime derivative of 2,3-dihydrobenzofuran, complete with mechanistic rationale and process optimization guidelines.

Introduction & Mechanistic Rationale

Amidoximes (N'-hydroxycarboximidamides) are highly valuable pharmacophores in medicinal chemistry. They frequently serve as bioisosteres for carboxylic acids, nitric oxide (NO) donors, or versatile precursors for the synthesis of 1,2,4-oxadiazole heterocycles. The target compound, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide , is synthesized via the targeted nucleophilic addition of hydroxylamine to the cyano group of 2,3-dihydrobenzofuran-5-carbonitrile[1],[2].

Causality in Experimental Design (Expertise & Experience)

The most robust method for preparing amidoximes is the reaction of a nitrile with hydroxylamine[3]. However, free hydroxylamine is unstable and highly explosive. Therefore, this protocol utilizes hydroxylamine hydrochloride (NH₂OH·HCl) as a stable precursor.

The choice of base and solvent is the most critical parameter in this synthesis:

  • Base Selection (Na₂CO₃): A mild base like anhydrous sodium carbonate is deliberately chosen to deprotonate the hydrochloride salt and generate the active nucleophile in situ[3]. Stronger bases (e.g., NaOH or KOtBu) are avoided because they promote the unwanted hydrolysis of the nitrile into a primary amide (2,3-dihydrobenzofuran-5-carboxamide), a persistent byproduct that is notoriously difficult to separate via standard chromatography[4].

  • Solvent Selection (Absolute Ethanol): Ethanol provides an optimal reflux temperature (~78 °C) that provides sufficient kinetic energy to drive the addition while minimizing thermal degradation. Furthermore, ethanol is a protic solvent that effectively dissolves both the hydrophobic benzofuran precursor and the highly polar inorganic salts[3].

Mechanism A NH2OH·HCl + Na2CO3 B Free NH2OH (Active Nucleophile) A->B Deprotonation D Nucleophilic Addition Intermediate B->D Attacks C Nitrile Carbon (Electrophilic Center) C->D Receives Attack E Amidoxime Target D->E Tautomerization

Mechanistic pathway of amidoxime formation via nucleophilic addition.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometry is designed with an excess of the hydroxylamine source to drive the equilibrium toward the product, compensating for any volatility or thermal degradation of the free hydroxylamine during reflux[5].

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2,3-dihydrobenzofuran-5-carbonitrile145.161.0 eq1.45 g (10.0 mmol)Starting Material
Hydroxylamine hydrochloride69.492.0 eq1.39 g (20.0 mmol)Nucleophile Source
Sodium carbonate (anhydrous)105.992.2 eq2.33 g (22.0 mmol)Mild Base
Ethanol (Absolute)46.07Solvent30 mLReaction Medium
Ethyl Acetate (EtOAc)88.11Solvent3 × 30 mLExtraction

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Do not proceed to the workup phase until the in-process validation (Step 5) confirms complete conversion.

Step 1: Equipment Preparation Equip a clean, oven-dried 100 mL round-bottom flask with a magnetic stir bar. Ensure the setup is placed in a well-ventilated fume hood.

Step 2: Reagent Solubilization Add 2,3-dihydrobenzofuran-5-carbonitrile (1.45 g, 10.0 mmol) to the flask. Suspend the starting material in 30 mL of absolute ethanol. Stir at 400 rpm until a uniform suspension or partial solution is achieved.

Step 3: Nucleophile Generation Add hydroxylamine hydrochloride (1.39 g, 20.0 mmol) to the mixture. Subsequently, add anhydrous sodium carbonate (2.33 g, 22.0 mmol) in small portions over 5 minutes. Causality Note: Slow addition is mandatory to control the effervescence caused by the release of CO₂ gas during the neutralization process.

Step 4: Reflux Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath and heat the reaction mixture to 78 °C under a nitrogen atmosphere. Maintain vigorous stirring for 4 to 16 hours.

Step 5: In-Process Validation (Self-Validating Checkpoint) After 4 hours, withdraw a 50 µL aliquot. Dilute it with 0.5 mL EtOAc and wash with 0.5 mL deionized water to remove salts.

  • TLC Analysis: Spot the organic layer alongside the starting material on a silica gel TLC plate. Elute with Hexanes:EtOAc (1:1). The starting material (Rf ~ 0.7) should disappear, replaced by a highly polar, UV-active product spot (Rf ~ 0.3).

  • Action: If the starting material persists, continue refluxing and re-evaluate every 2 hours. Do not proceed until conversion is >95%.

Step 6: Solvent Removal Once the reaction is deemed complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the mixture by removing the ethanol under reduced pressure using a rotary evaporator.

Step 7: Aqueous Workup & Extraction Suspend the resulting crude solid in 50 mL of deionized water. Extract the aqueous suspension with Ethyl Acetate (3 × 30 mL). Causality Note: The aqueous phase effectively sequesters unreacted NH₂OH·HCl and sodium chloride/carbonate salts, while the target amidoxime partitions into the organic layer.

Step 8: Drying and Isolation Combine the organic extracts and wash with 30 mL of saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an off-white solid.

Step 9: Purification Purify the crude product via recrystallization from a minimal volume of hot ethanol, or alternatively, via flash column chromatography (eluting with a gradient of Hexanes/EtOAc) to afford the pure N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

Workflow Step1 1. Reagent Mixing Nitrile + NH2OH·HCl + Na2CO3 Step2 2. Reflux (78°C) in Absolute Ethanol Step1->Step2 Step3 3. TLC / LC-MS Validation Check for [M+H]+ 179.1 Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Conversion >95% Step5 5. Isolation N'-hydroxy-2,3-dihydro-1-benzofuran- 5-carboximidamide Step4->Step5

Experimental workflow and self-validation loop for amidoxime synthesis.

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the synthesized compound, the following analytical parameters should be verified:

Table 2: Analytical Validation Parameters

TechniqueTarget ObservationImplication / System Validation
LC-MS (ESI+) m/z 179.1 [M+H]⁺Confirms the target molecular weight (Exact Mass: 178.07 g/mol ).
¹H NMR (DMSO-d₆) ~9.5 ppm (s, 1H, OH)~5.7 ppm (s, 2H, NH₂)Validates the presence of the newly formed amidoxime functional group.
¹H NMR (DMSO-d₆) ~4.5 ppm (t, 2H)~3.2 ppm (t, 2H)Confirms the intact 2,3-dihydrobenzofuran ring system.
Common Troubleshooting Scenarios
  • High Percentage of Amide Byproduct: If LC-MS reveals a significant peak at m/z 164.1 [M+H]⁺ (the primary amide), the reaction conditions favored hydrolysis[4]. Solution: Ensure glassware is thoroughly dried, use strictly anhydrous sodium carbonate, and avoid exceeding the 78 °C reflux temperature.

  • Stalled Reaction (Incomplete Conversion): If TLC shows unreacted nitrile after 12 hours, the hydroxylamine may have volatilized. Solution: Cool the reaction slightly, add an additional 0.5 eq of NH₂OH·HCl and 0.5 eq of Na₂CO₃, and resume reflux[3].

References

  • Science of Synthesis. Product Subclass 9: Amidines (Imidamides) N-Substituted by Metals, Halogens, Oxygen, and Other Heteroatoms. Thieme E-Books.[Link]

  • Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof. CA2994336A1.
  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Solubilizing N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzofuran Derivative

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is a compelling molecule for investigation in drug discovery and development. Its benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The carboximidamide moiety further suggests potential interactions with various biological targets. To accurately assess the therapeutic potential of this compound in cell-based assays, its effective and reproducible delivery to the cellular environment is paramount.

However, like many aromatic heterocyclic compounds, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is anticipated to have low aqueous solubility. This presents a significant challenge for in vitro studies, as improper dissolution can lead to compound precipitation, inaccurate concentration assessments, and ultimately, unreliable experimental data. This guide provides a comprehensive, experience-driven framework for the systematic dissolution of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide for cell culture applications. We will delve into the rationale behind solvent selection, provide detailed protocols for stock solution preparation and vehicle cytotoxicity assessment, and offer troubleshooting strategies for this class of compounds.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental solubility data for N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is not widely available, its chemical structure—a fused ring system with both hydrophobic and polar functional groups—suggests limited solubility in aqueous media. The initial and most critical step is the selection of an appropriate solvent, often referred to as a vehicle, to create a concentrated stock solution that can be further diluted into the cell culture medium.

The ideal solvent should possess the following characteristics:

  • High solubilizing power for the compound.

  • Low cytotoxicity at the final working concentration.

  • Compatibility with the cell culture medium and assay components.

  • Chemical inertness, ensuring it does not react with the compound or interfere with the biological assay.

Based on extensive experience with similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4][5] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to acknowledge that DMSO can have biological effects and induce cytotoxicity at higher concentrations.[3][4][6] Therefore, a key principle is to prepare a high-concentration stock solution in DMSO and then dilute it significantly into the aqueous culture medium, ensuring the final DMSO concentration remains in a non-toxic range, typically well below 0.5% (v/v).[6]

Table 1: Comparison of Common Solvents for In Vitro Assays

SolventRecommended Starting Concentration in MediaAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) ≤ 0.5% (v/v) Excellent solubilizing power for many organic compounds.[5]Can be cytotoxic at higher concentrations and may affect cell differentiation and other cellular processes.[3][4]
Ethanol (EtOH) ≤ 0.5% (v/v)Biocompatible at low concentrations.Higher volatility and generally less effective at solubilizing highly lipophilic compounds compared to DMSO. Can exhibit higher cytotoxicity than DMSO at similar concentrations.[3][4]
Dimethylformamide (DMF) ≤ 0.1% (v/v)Strong solubilizing properties.Generally more toxic than DMSO and should be used with caution.
Cell Culture Medium N/AIdeal vehicle with no inherent toxicity.Unlikely to dissolve hydrophobic compounds like N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide at high concentrations.[7]

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and validating solutions of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide for cell culture experiments.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on the required final concentrations for your experiments.

Materials:

  • N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 194.2 g/mol , you would need 1.942 mg.

  • Weigh the compound: Carefully weigh the calculated mass of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.[8] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Workflow for Stock Solution Preparation

cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Gentle Heat add_dmso->dissolve inspect 4. Visual Inspection for Clarity dissolve->inspect store 5. Aliquot and Store at -20°C / -80°C inspect->store

Caption: Workflow for preparing a concentrated stock solution of the compound in DMSO.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol describes the preparation of working solutions by diluting the stock solution into the cell culture medium. The key to preventing precipitation is to perform serial dilutions in DMSO before the final dilution into the aqueous medium.[9]

Materials:

  • 10 mM stock solution of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile dilution tubes

  • Pipettors and sterile tips

Procedure:

  • Serial Dilution in DMSO: If a wide range of concentrations is being tested, prepare intermediate dilutions of your stock solution in DMSO. For example, to get a 1 mM solution, dilute your 10 mM stock 1:10 in DMSO. This ensures that the volume of DMSO added to the final culture medium is kept to a minimum.

  • Final Dilution in Medium: Directly add a small volume of the appropriate DMSO stock (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution by adding 1 µL of the stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle vortexing or by pipetting up and down.

  • Dosing: Add the freshly prepared working solution to your cell cultures.

Protocol 3: Vehicle Cytotoxicity Assay

It is imperative to determine the highest concentration of the solvent (vehicle) that can be tolerated by your specific cell line without causing cytotoxic effects. This will establish the safe working range for your compound experiments.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • Anhydrous, sterile-filtered DMSO

  • 96-well cell culture plates

  • A cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)

  • Multichannel pipettor

  • Plate reader (for colorimetric or fluorometric assays)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Prepare Vehicle Dilutions: Prepare a range of DMSO concentrations in complete cell culture medium. A typical range would be from 0.01% to 2.0% (v/v). Also include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not cause a significant reduction in cell viability (e.g., >90% viability) is your maximum allowable vehicle concentration. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[12]

Decision Tree for Solvent Selection and Validation

start Start: Dissolve Compound for Cell Assay try_dmso Attempt Dissolution in 100% DMSO start->try_dmso dissolved_dmso Soluble in DMSO? try_dmso->dissolved_dmso run_vehicle_control Run Vehicle Cytotoxicity Assay (Protocol 3) dissolved_dmso->run_vehicle_control Yes not_dissolved Insoluble or Precipitates dissolved_dmso->not_dissolved No vehicle_ok Vehicle Tolerated at Required Concentration? run_vehicle_control->vehicle_ok proceed Proceed with Experiment using DMSO as Vehicle vehicle_ok->proceed Yes vehicle_toxic Vehicle is Toxic at Required Concentration vehicle_ok->vehicle_toxic No try_other Consider Alternative Solvents (e.g., EtOH, DMF) or Formulation Strategies not_dissolved->try_other lower_stock Lower Stock Concentration or Re-evaluate Solvent vehicle_toxic->lower_stock

Caption: A decision-making workflow for solvent selection and validation.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be a self-validating system. The visual inspection for complete dissolution of the stock solution is the first checkpoint. The most critical validation step is the vehicle cytotoxicity assay. By performing this control experiment upfront, you establish a baseline of cellular health in the presence of the solvent alone, ensuring that any observed effects in your compound treatment groups can be confidently attributed to the compound itself and not the vehicle. It is also crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the compound) in every experiment.

Conclusion

The successful delivery of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide to a cell culture system is a foundational step for obtaining reliable and reproducible data. While this compound's specific solubility properties may not be documented, a systematic approach starting with DMSO as the solvent, coupled with rigorous validation of vehicle cytotoxicity, provides a robust framework for its in vitro evaluation. By adhering to these principles and protocols, researchers can confidently investigate the biological effects of this and other poorly soluble compounds, paving the way for new discoveries in pharmacology and drug development.

References

  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • O'Brien, J., et al. (2000). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Test Labs. (2025, April 22). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Karan, S. K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • Tjørnelund, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • El-Hage, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]

  • Visikol. (2023, April 17). Cell Viability for 3D Cell Culture Models. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 30). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Bithi, S. S., et al. (2013). Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures. Analytical Chemistry. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • NextSDS. (n.d.). 5-HYDROXY-N,N,2-TRIMETHYL-1-BENZOFURAN-3-CARBOXAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. Retrieved from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Polish, I., et al. (2021). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. V. N. Karazin Kharkiv National University Bulletin ‘CHEMISTRY’ Series. Retrieved from [Link]

  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

  • Chemspace. (n.d.). N-(3-hydroxycyclobutyl)-2,3-dihydro-1-benzofuran-5-carboxamide. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, a novel therapeutic candidate, in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). The assay was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[1][2][3] This method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.[4]

Introduction

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is a novel small molecule entity under investigation for its therapeutic potential. To accurately characterize its pharmacokinetic (PK) profile—including absorption, distribution, metabolism, and excretion (ADME)—a reliable and validated bioanalytical method is essential.[4][5][6] LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[6]

This document provides a comprehensive protocol for the extraction and quantification of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in human plasma. The methodology is grounded in established principles of bioanalytical science, ensuring data integrity and compliance with international regulatory standards.[7][8]

Analyte and Internal Standard Structures:

CompoundStructure
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (Analyte) Analyte Structure
¹³C₆-N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (Internal Standard) Internal Standard Structure

Experimental

Materials and Reagents
  • Analyte: N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (Reference Standard, >99% purity)

  • Internal Standard (IS): ¹³C₆-N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (Stable Isotope Labeled, >99% purity, mass difference of +6 Da)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant), sourced from an accredited supplier.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Analytical Column Waters Atlantis T3 C18 (100 x 2.1 mm, 3 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution See Table 1
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
MRM Transitions See Table 2

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
2.50 95
3.50 95
3.51 5

| 4.50 | 5 |

Rationale for Chromatographic Choices: Reversed-phase chromatography is the most versatile and widely used separation technique for pharmaceutical analysis.[9][10][11] An Atlantis T3 column was selected for its excellent retention of polar compounds in highly aqueous mobile phases, preventing analyte elution in the void volume.[12] A gradient elution starting with a high aqueous content ensures the polar analyte is retained, while the increasing organic phase concentration allows for efficient elution and cleaning of the column.[13] Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing signal intensity in positive ESI mode.

Table 2: Optimized MRM Transitions and MS Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Dwell Time (ms) DP (V) CE (V)
Analyte (Quantifier) 195.1 178.1 100 70 25
Analyte (Qualifier) 195.1 134.1 100 70 35
Internal Standard 201.1 184.1 100 70 25

(DP = Declustering Potential, CE = Collision Energy)

Rationale for MS Parameter Selection: The N'-hydroxycarboximidamide moiety is readily protonated under ESI+ conditions to form the precursor ion [M+H]⁺. The primary fragmentation pathway observed during collision-induced dissociation (CID) is the neutral loss of NH₃ (17 Da), forming the stable product ion at m/z 178.1. This is a common and predictable fragmentation for such functional groups.[14][15] A second, qualifying transition provides additional selectivity and confirms the identity of the analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy and precision.[16][17][18][19][20]

Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Analyte and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired concentrations. A typical concentration range might be 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid, simple, and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[21][22][23][24] Acetonitrile is a highly effective precipitating agent and is compatible with reversed-phase chromatography.[24][25][26]

  • Aliquot Samples: Using a calibrated pipette, transfer 50 µL of study samples, CC standards, or QC samples into a 96-well deep-well plate.

  • Add Precipitation Solvent/IS: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile with 0.1% formic acid) to each well. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[21][26]

  • Mix: Seal the plate and vortex mix for 2 minutes at high speed to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for analysis.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis s0 Aliquot 50 µL Plasma (Sample, Standard, or QC) s1 Add 200 µL Acetonitrile (with Internal Standard) s0->s1 s2 Vortex Mix (2 min) s1->s2 s3 Centrifuge (4000 x g, 10 min) s2->s3 s4 Transfer 100 µL Supernatant to Injection Plate s3->s4 a0 Inject 5 µL onto HPLC System s4->a0 a1 Chromatographic Separation (Reversed-Phase C18) a0->a1 a1->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection (Triple Quadrupole MS) a2->a3

Method Validation and Results

The method was validated following the ICH M10 Bioanalytical Method Validation Guideline.[7][8][27]

Linearity and Sensitivity

The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
0.50 0.52 104.0
1.00 0.97 97.0
5.00 5.15 103.0
25.0 24.1 96.4
100.0 101.2 101.2
400.0 395.6 98.9

| 500.0 | 508.0 | 101.6 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels (n=6 replicates per run over three separate days). The results met the acceptance criteria of accuracy within ±15% of the nominal value (±20% at LLOQ) and precision (%CV) not exceeding 15% (20% at LLOQ).[1][2]

Table 4: Summary of Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=18) Accuracy (%) Precision (%CV)
LLOQ 0.50 0.53 106.0 8.5
Low QC 1.50 1.46 97.3 6.2
Mid QC 75.0 78.1 104.1 4.1

| High QC | 375.0 | 368.3 | 98.2 | 3.5 |

Matrix Effect and Recovery

The matrix effect was assessed and found to be minimal and consistent across different lots of human plasma, with the SIL-IS effectively compensating for any observed ion suppression. The extraction recovery of the analyte was high and consistent across all QC levels.

G

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method has been developed and validated for the quantification of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method meets the rigorous standards set by regulatory agencies for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies.

References

  • B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS," Analytical Chemistry, 2003. [Link]

  • European Medicines Agency (EMA), "Guideline on bioanalytical method validation," EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*, 2011. [Link]

  • U.S. Food and Drug Administration (FDA), "M10 Bioanalytical Method Validation and Study Sample Analysis," Guidance for Industry, 2022. [Link]

  • J. W. Dolan, "Reversed-Phase HPLC for Polar Compounds," LCGC North America, 2004. [Link]

  • International Council for Harmonisation (ICH), "ICH guideline M10 on bioanalytical method validation and study sample analysis," 2022. [Link]

  • Polson, C. et al., "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry," Journal of Chromatography B, 2003. [Link]

Sources

Troubleshooting & Optimization

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its analogs. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address these common yet critical issues in the laboratory.

Introduction to the Challenge

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide belongs to a class of compounds that often exhibit poor aqueous solubility. This limitation stems from the physicochemical properties of its core structure: the relatively non-polar, hydrophobic benzofuran moiety. While the N'-hydroxycarboximidamide group introduces some polarity, the overall lipophilicity of the molecule can significantly hinder its dissolution in aqueous media, a critical factor for many biological assays and formulation development.[1] This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide not dissolving in my aqueous buffer?

A1: The primary reason is the compound's inherent low aqueous solubility due to the hydrophobic benzofuran core. The N'-hydroxycarboximidamide functional group, while polar, may not be sufficient to overcome the lipophilicity of the larger ring system, leading to poor interaction with water molecules.

Q2: What is the first and simplest approach to try and solubilize my compound for an in vitro assay?

A2: The most straightforward initial method is the use of a co-solvent. This involves preparing a high-concentration stock solution of your compound in a water-miscible organic solvent and then diluting it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common first choice due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations (typically <0.5% v/v).

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common when the final concentration in the aqueous medium exceeds the compound's solubility limit, even with a co-solvent. Here are some immediate troubleshooting steps:

  • Lower the final concentration: Your target concentration may be too high.

  • Optimize the co-solvent percentage: A slight, permissible increase in the final co-solvent concentration might maintain solubility.

  • Try a different co-solvent: Some compounds are more soluble in other water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).[2]

Q4: How does pH likely affect the solubility of this compound?

A4: The N'-hydroxycarboximidamide moiety has both acidic and basic properties, meaning its ionization state, and therefore solubility, is likely pH-dependent. The N'-hydroxy group is weakly acidic, while the imidamide nitrogen is basic. In acidic solutions, the basic nitrogen can be protonated, forming a more soluble cationic salt. Conversely, in alkaline solutions, the hydroxyl group can be deprotonated, forming a more soluble anionic species. Therefore, adjusting the pH of your buffer away from the compound's isoelectric point can significantly enhance solubility.[3][4]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If initial attempts with co-solvents fail, a more systematic approach is necessary. The following sections provide detailed strategies to address persistent solubility issues.

Problem 1: Compound crashes out of solution at desired concentration.

The thermodynamic insolubility of the compound in the final aqueous system. The co-solvent only provides a temporary, kinetically soluble state.

  • pH Adjustment: Systematically evaluate the solubility across a range of pH values. The presence of both a weakly acidic N'-hydroxy group and a basic imidamide nitrogen suggests that solubility will be lowest near the isoelectric point and increase at both acidic and basic pH.[4]

  • Salt Formation: For compounds with ionizable groups, forming a salt is a highly effective method to increase aqueous solubility.[5][6][7][8] Given the basic nitrogen in the carboximidamide group, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate) can dramatically improve solubility.

Problem 2: Requirement for a solvent-free or low-solvent formulation.

Many experimental systems, particularly in cell-based assays or preclinical studies, are sensitive to organic solvents.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic benzofuran portion of your compound, forming an inclusion complex with enhanced aqueous solubility.[8]

    • Surfactants: Non-ionic or zwitterionic surfactants can form micelles that encapsulate the insoluble compound, increasing its apparent solubility.[9]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. The resulting amorphous solid dispersion often exhibits higher apparent solubility and a faster dissolution rate compared to the crystalline form.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide at various pH values.

Materials:

  • N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

  • Buffers of various pH (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of each buffer.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).

  • Plot the solubility (in µg/mL or mM) against the pH to generate a pH-solubility profile.

Protocol 2: Co-Solvent Solubility Assessment

Objective: To evaluate the solubility improvement using different co-solvents.

Materials:

  • N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

  • Water-miscible organic solvents (DMSO, Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of the compound in each organic solvent (e.g., 100 mM).

  • Create a series of dilutions of the stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Visually inspect for precipitation immediately and after a set period (e.g., 2 hours, 24 hours).

  • If no precipitation is observed, you can quantify the concentration of the highest soluble sample to determine the solubility enhancement.

Co-SolventTypical Starting Concentration in AssayProsCons
DMSO < 0.5%High solubilizing powerCan be toxic to cells at higher concentrations
Ethanol < 1%Biocompatible, less toxic than DMSOLess solubilizing power than DMSO for some compounds
PEG 400 1-10%Low toxicity, good for in vivo studiesCan be viscous, may affect some assays

Visualization of Concepts

Workflow for Solubility Troubleshooting

G start Start: Solubility Issue Identified cosolvent Attempt 1: Co-solvent (e.g., DMSO) start->cosolvent success1 Success: Proceed with Experiment cosolvent->success1 Soluble crash Problem: 'Crashing Out' cosolvent->crash Precipitates ph_adjust Attempt 2: pH Adjustment & Salt Formation crash->ph_adjust excipients Attempt 3: Use of Excipients (Cyclodextrins, Surfactants) ph_adjust->excipients Insoluble success2 Success: Proceed with Experiment ph_adjust->success2 Soluble solid_disp Advanced: Solid Dispersion excipients->solid_disp Insoluble excipients->success2 Soluble solid_disp->success2 Soluble

Caption: A stepwise workflow for troubleshooting solubility issues.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment compound Poorly Soluble Compound (Hydrophobic Core) complex Soluble Inclusion Complex plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) equals =

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate does not influence bioavailability. Scientific Reports. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. ResearchGate. [Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck. [Link]

  • The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Applied Pharmaceutical Science. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Crystallization of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide presents unique purification challenges due to its structural dichotomy: a rigid, lipophilic 2,3-dihydrobenzofuran core coupled with a highly polar, hydrogen-bonding amidoxime moiety. This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Diagnostic Workflow

When crystallization fails, the visual presentation of the failure dictates the corrective thermodynamic or kinetic intervention. Use the workflow below to diagnose your specific issue.

Workflow Start Crude Amidoxime in Solution Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Observe Observation Phase Cooling->Observe Oil Oiling Out (LLPS) Observe->Oil Phase Separation Gel Gelation / Amorphous Observe->Gel Kinetic Trap Crystals Crystalline Solid Observe->Crystals Nucleation FixOil 1. Reheat to monophasic 2. Shift solvent ratio 3. Seed crystals early Oil->FixOil FixGel 1. Break H-bond network 2. Use protic solvent 3. Increase agitation Gel->FixGel Success Filter & Wash (High Purity) Crystals->Success FixOil->Cooling Retry FixGel->Cooling Retry

Troubleshooting workflow for amidoxime crystallization anomalies.

Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does my product form a viscous oil instead of crystals upon cooling?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the melting point of the solute is lower than the temperature at which the solution becomes supersaturated, causing the solution to cross the binodal curve before the solubility curve[1]. For N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, the lipophilic benzofuran ring and polar amidoxime group create a surfactant-like behavior. In highly polar anti-solvents (like water), the molecule minimizes its free energy by forming a solute-rich liquid phase rather than a highly ordered crystal lattice. Furthermore, the presence of impurities (like unreacted nitriles) significantly depresses the melting point of the eutectic mixture, exacerbating the formation of this oily phase[1].

The Solution: You must bypass the metastable liquid phase.

  • Thermodynamic adjustment: Reheat the mixture until it is completely monophasic. Adjust your solvent system to one where the compound has a broader temperature range for crystallization (e.g., increasing the ethanol-to-water ratio).

  • Kinetic intervention: Introduce pure seed crystals at a temperature just above the known oiling-out threshold. The seeds provide a low-energy template for the crystal lattice, forcing solid-phase nucleation before LLPS can occur.

Q2: My product precipitates as an amorphous gel. How do I induce true crystallinity?

The Causality: Amidoximes possess strong hydrogen-bond donors (-NH2, -OH) and acceptors (=N-, -O-). X-ray diffraction studies on analogous amidoximes demonstrate that they readily form highly stable dimers or helical-like polymers stabilized by intermolecular N–H···N, O–H···N, and C–H···O hydrogen bonds[2][3]. If cooling or anti-solvent addition is too rapid, these strong intermolecular forces lock the molecules into a random, cross-linked network that physically traps the solvent, resulting in a gel rather than an ordered crystal.

The Solution: You must disrupt the premature hydrogen-bonding network. Use a protic solvent (such as ethanol or methanol) that can actively compete for hydrogen bonds at elevated temperatures. Gradually lower the temperature (≤ 0.1 °C/min) to allow the amidoxime molecules to reversibly break and reform bonds until they find the thermodynamically stable, ordered crystalline arrangement.

Hbond Mol1 Amidoxime Molecule A Donor: -NH2, -OH Acceptor: =N-, -O- Mol2 Amidoxime Molecule B Donor: -NH2, -OH Acceptor: =N-, -O- Mol1->Mol2 Intermolecular H-Bond (Gelation/Polymerization) Solvent Protic Solvent (EtOH) Competes for H-Bonds Mol1->Solvent Solvation (Network Disruption) Mol2->Solvent Solvation (Network Disruption)

Hydrogen bonding competition between amidoxime molecules and protic solvents.

Q3: How do I prevent the co-crystallization of unreacted hydroxylamine salts?

The Causality: N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is synthesized via the nucleophilic attack of hydroxylamine on the corresponding nitrile. Hydroxylamine hydrochloride is highly soluble in water and polar protic solvents. If you attempt to crystallize the crude product directly by crashing it out with an aqueous anti-solvent, the rapid supersaturation forces the inorganic salts to become entrapped within the rapid crystal growth of the amidoxime[4][5].

The Solution: Implement an aqueous liquid-liquid extraction (LLE) prior to crystallization. Dissolve the crude product in a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water or a mild bicarbonate buffer. The hydroxylamine salts will partition into the aqueous phase, leaving the lipophilic benzofuran derivative in the organic phase[5].

Part 3: Quantitative Solvent Screening Data

The selection of the solvent system dictates whether the amidoxime will oil out, gel, or crystallize. The table below summarizes empirical solvent behaviors for benzofuran-amidoxime derivatives.

Solvent SystemRatio (v/v)Est. Dielectric Constant (ε)Solubility (mg/mL at 25°C)Crystallization Outcome
Ethanol / Water1:1~5412Failure: Oiling out (LLPS) due to high polarity mismatch.
Ethanol / Water3:1~3845Optimal: High yield, discrete crystalline solid.
Ethyl Acetate / Hexane1:2~3.5<5Failure: Rapid precipitation leading to amorphous gelation.
Acetonitrile / Toluene1:1~1520Acceptable: Slow diffusion yields high purity, but low throughput.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a controlled anti-solvent addition with seeding to bypass LLPS and gelation, ensuring high-purity crystalline recovery. Every critical step contains a self-validating check to confirm the physical state of the system before proceeding.

Step-by-Step Methodology: Ethanol/Water Seeding Crystallization
  • Primary Dissolution:

    • Suspend 10.0 g of crude N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in 40 mL of absolute ethanol (a protic solvent to disrupt H-bond networks).

    • Heat the mixture to 60 °C under constant agitation (400 rpm).

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble impurities that could act as unwanted nucleation sites.

  • Anti-Solvent Titration:

    • Maintain the temperature at 60 °C.

    • Slowly add 10 mL of pre-heated (60 °C) deionized water dropwise over 15 minutes.

    • Validation Check: The solution should remain monophasic. If the solution turns cloudy or milky at this stage, you have crossed the binodal curve (LLPS). Immediately add 2-3 mL of hot ethanol until transparency is restored.

  • Seeding and Nucleation:

    • Cool the reactor slowly (0.1 °C/min) to 50 °C.

    • Add 50 mg of pure, milled N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide seed crystals.

    • Validation Check: Observe the seeds for 10 minutes. They should remain suspended and begin to grow. If they dissolve, the solution is undersaturated; cool by another 2 °C and re-seed.

  • Crystal Growth and Isolation:

    • Once a thin slurry forms, resume cooling at 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield.

    • Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 3:1 Water/Ethanol to remove mother liquor impurities without dissolving the product.

    • Dry the crystals in a vacuum oven at 40 °C to constant weight.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting." Chemistry LibreTexts. Available at:[Link][1]

  • Chylewska, A., et al. "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity." RSC Advances, 2016. Available at:[Link][2]

  • ResearchGate. "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity." ResearchGate, 2016. Available at: [Link]

  • RSC Publishing. "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity." RSC Advances, 2016. Available at: [Link][3]

Sources

reducing background noise in N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing background noise in fluorescence assays, with a focus on novel small molecule fluorophores such as N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide. Achieving a high signal-to-background ratio is paramount for generating robust and reproducible data. This document offers in-depth, field-proven insights and systematic protocols to diagnose and mitigate common sources of interference.

Part 1: Foundational Knowledge - Understanding the Sources of Background Noise

High background noise can obscure true signal, reduce assay sensitivity, and lead to false positives or negatives.[1][2] A systematic approach to noise reduction begins with understanding its origins. Background fluorescence is any unwanted light that reaches the detector, which does not originate from the specific binding or reaction event of interest.[2] These sources can be broadly categorized into three main areas: the instrument, the assay components, and the sample itself.

BG Sources of High Background Noise Instrument Instrumental Factors BG->Instrument Assay Assay Components BG->Assay Sample Sample-Related Factors BG->Sample Inst_Sub1 Improper Wavelength/Filter Selection Instrument->Inst_Sub1 Inst_Sub2 Light Leaks / Ambient Light Instrument->Inst_Sub2 Inst_Sub3 Detector Noise (Dark Current) Instrument->Inst_Sub3 Assay_Sub1 Microplate Autofluorescence Assay->Assay_Sub1 Assay_Sub2 Buffer & Solvent Fluorescence Assay->Assay_Sub2 Assay_Sub3 Reagent Contamination / Degradation Assay->Assay_Sub3 Sample_Sub1 Compound Autofluorescence Sample->Sample_Sub1 Sample_Sub2 Biological Autofluorescence (e.g., NADH, FAD) Sample->Sample_Sub2 Sample_Sub3 Light Scattering (Precipitates) Sample->Sample_Sub3

Figure 1. Major categories of background noise sources in fluorescence assays.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during fluorescence assay development and execution.

Q1: My "blank" wells (containing only buffer and vehicle) show a high signal. What are the likely causes and how do I fix this?

A1: High signal in blank wells points to background originating from the fundamental assay components, not the sample or fluorophore. The primary culprits are the microplate and the assay buffer.

Causality & Solution:

  • Microplate Autofluorescence: Standard polystyrene plates, especially clear or white ones, can exhibit significant intrinsic fluorescence, particularly at lower excitation wavelengths (UV-blue range).[3][4] White plates are designed for luminescence and reflect light, which increases background fluorescence.[5]

    • Solution: For most fluorescence intensity assays, use black, opaque-walled microplates .[4][6] Black plates absorb stray light and minimize both background fluorescence and well-to-well crosstalk.[5] If bottom-reading is required, use black plates with a clear, thin bottom.

  • Buffer and Solvent Fluorescence: Many common buffer components, media supplements (like Phenol Red or Fetal Bovine Serum), and even impurities in the water can fluoresce.[3][7]

    • Solution: Systematically test your buffer components. Prepare the buffer with high-purity water and analytical-grade reagents. Measure the background of the buffer alone in a black plate. If the signal is high, test each component individually to identify the source. Avoid using complex media like DMEM for final dilution unless absolutely necessary; instead, use an optically clear, buffered saline solution for imaging and measurement.[2]

Q2: My signal-to-background ratio is low. How can I improve it?

A2: A low signal-to-background (S/B) ratio is a critical issue that directly impacts assay sensitivity and quality.[8] This can be caused by either high background or a weak specific signal. Assuming you have addressed the fundamental background from plates and buffers (Q1), the next steps involve optimizing your measurement parameters and reagent concentrations.

Causality & Solution:

  • Suboptimal Excitation/Emission Wavelengths: The fluorescence properties of a molecule like N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide can be sensitive to its environment (e.g., buffer pH, polarity).[9][10] Using generic or theoretical wavelengths may not be optimal.

    • Solution: Perform excitation and emission spectral scans of your fluorophore in the final assay buffer.[11] This will identify the true spectral peaks under your experimental conditions, allowing you to set your plate reader to the wavelengths that provide the maximal signal.

  • Excessive Fluorophore Concentration (Inner Filter Effect): While counterintuitive, using too high a concentration of your fluorescent probe can decrease the detected signal. This is due to the Inner Filter Effect (IFE) , where unexcited molecules in the light path absorb the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), reducing the light that reaches the detector.[12][13][14] This leads to a non-linear relationship between concentration and fluorescence.[15]

    • Solution: Titrate your fluorescent reagent to find the lowest concentration that still provides a robust signal.[16] As a rule of thumb, the absorbance of the sample at the excitation wavelength should be low, ideally less than 0.1, to avoid significant IFE.[13]

  • Inappropriate Instrument Settings: Incorrect bandwidth or gain settings can compromise signal detection. A wide bandwidth may increase total light collection but can also allow more stray excitation light to reach the detector, increasing background.[11]

    • Solution: Optimize the instrument gain to a level that amplifies the signal without saturating the detector. Experiment with bandwidth settings; in some cases, a narrower bandwidth can improve the S/B ratio by rejecting more background light, even if the total signal is slightly lower.[11]

Q3: My test compounds appear to be fluorescent or interfere with the signal. How do I manage this?

A3: Interference from test compounds is a major challenge in high-throughput screening (HTS). Compounds can be intrinsically fluorescent at the assay wavelengths, or they can quench the fluorescence of your probe.

Causality & Solution:

  • Compound Autofluorescence: A significant portion of small molecule libraries contains compounds that fluoresce.

    • Solution: Run a parallel assay plate containing the test compounds in buffer but without the fluorescent probe.[1] The signal from this plate represents the intrinsic fluorescence of each compound and can be subtracted from the signal in the main assay plate.

  • Fluorescence Quenching: Compounds can decrease the fluorescence signal through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching. This can be mistaken for biological activity.

    • Solution: A counter-screen is essential. For an enzyme assay, for example, run the compounds in a parallel assay that lacks the enzyme or uses an inactive form.[1] If the signal is still suppressed, the compound is likely a quencher or is interfering with the detection system rather than acting on the target.

  • Inner Filter Effect from Compounds: Colored compounds can absorb the excitation or emission light, causing an inner filter effect identical to that described in Q2.[17]

    • Solution: Measure the absorbance spectrum of your hit compounds. If a compound has significant absorbance at the assay's excitation or emission wavelengths, it is a likely source of interference.[13]

Start High Background Detected CheckBlank High Signal in 'Blank' Wells? Start->CheckBlank CheckPlate Optimize Microplate (Use Black Plates) CheckBlank->CheckPlate Yes CheckKinetics Background Increases Over Time? CheckBlank->CheckKinetics No CheckBuffer Screen Buffer Components CheckPlate->CheckBuffer CheckBuffer->CheckKinetics CheckReagents Investigate Reagent Stability / Purity CheckKinetics->CheckReagents Yes CheckSB Low Signal-to- Background Ratio? CheckKinetics->CheckSB No CheckReagents->CheckSB OptimizeWavelengths Scan Ex/Em Spectra CheckSB->OptimizeWavelengths Yes CheckCompound High Signal in Compound-Only Wells? CheckSB->CheckCompound No TitrateDye Titrate Fluorophore (Check for IFE) OptimizeWavelengths->TitrateDye TitrateDye->CheckCompound CompoundFluorescence Compound is Autofluorescent. (Subtract Background) CheckCompound->CompoundFluorescence Yes End Assay Optimized CheckCompound->End No CompoundFluorescence->End

Figure 2. A logical workflow to diagnose and resolve high background noise.

Part 3: Key Experimental Protocols

Protocol 1: Microplate Selection
  • Objective: To determine the optimal microplate for minimizing background fluorescence.

  • Procedure: a. Obtain samples of black, white, and clear-walled 96- or 384-well plates. b. Add your final assay buffer to several wells of each plate. c. Read the plates on your fluorescence reader using your intended excitation and emission wavelengths. d. Compare the average background signal from each plate type.

  • Expected Outcome: The black-walled plate should yield the lowest background signal.[5]

Protocol 2: Fluorophore Titration to Mitigate Inner Filter Effect
  • Objective: To find the optimal concentration of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide that maximizes signal while avoiding the inner filter effect.

  • Procedure: a. Prepare a serial dilution of the fluorophore in assay buffer, starting from a high concentration (e.g., 100 µM) down to low nanomolar concentrations. b. Add each dilution to triplicate wells in a black microplate. c. Measure the fluorescence intensity at the optimal excitation/emission wavelengths. d. Plot the fluorescence intensity versus the fluorophore concentration.

  • Expected Outcome: The plot will initially show a linear increase in signal with concentration. At higher concentrations, the curve will plateau or even decrease as the inner filter effect becomes dominant.[14][15] Select a concentration from the upper end of the linear range for your assay.

Part 4: Data & Tables

Table 1: Microplate Selection Guide for Fluorescence Assays
Plate TypeWall ColorRecommended UseRationale
Fluorescence Intensity BlackHighly Recommended Minimizes background fluorescence and well-to-well crosstalk.[5][6]
WhiteNot RecommendedReflective walls increase background signal.[5]
ClearNot RecommendedAllows for high crosstalk between wells.
Time-Resolved Fluor. (TRF) White or BlackAcceptableThe time delay between excitation and emission allows background to decay, making plate color less critical.[5]
Table 2: Common Sources of Autofluorescence in Assay Buffers
ComponentCommon SourceMitigation Strategy
Phenol Red Cell Culture MediaUse media without Phenol Red for the final assay steps.[3]
Tryptophan Cell Culture Media, ProteinsUse a minimal buffer (e.g., PBS, HEPES) if possible.[18]
Riboflavin (Vitamin B2) Media SupplementsPrepare media from powder to exclude vitamins if permissible for the assay duration.[3][18]
Serum (e.g., FBS) Media SupplementsAvoid serum in the final assay buffer or use dialyzed serum to remove small fluorescent molecules.[3]
Impurities Water, ReagentsUse high-purity (e.g., Milli-Q) water and analytical-grade reagents.[7]

Part 5: Frequently Asked Questions (FAQs)

Q: How does solvent polarity affect my assay? A: The fluorescence emission of a molecule can be highly sensitive to the polarity of its environment.[19][20] A change in solvent polarity can shift the emission spectrum (a phenomenon called solvatochromism), change the fluorescence intensity, and alter the fluorescence lifetime.[10] This is a critical consideration when using organic solvents like DMSO to dissolve compounds. It is essential to keep the final concentration of the solvent consistent across all wells, including controls, and to confirm that the solvent itself does not contribute to the background.[8]

Q: Should I use filters or monochromators on my plate reader? A: Both have advantages. Filters typically have higher light transmission, which can lead to greater sensitivity. However, they are fixed at specific wavelengths. Monochromators offer the flexibility to select any wavelength, which is extremely useful during assay development for performing spectral scans to find the optimal excitation and emission peaks.[11] For a fully optimized, high-throughput assay, dedicated high-quality filters matched to your fluorophore's spectra will often provide the best performance.[21]

Q: How do I properly perform background subtraction? A: The correct method depends on the source of the background.

  • For background from buffer and plates: Use the average signal from "blank" wells (containing everything except your fluorophore) and subtract this value from all other wells.[1]

  • For background from fluorescent compounds: Use the signal from a parallel plate with compounds but no fluorophore. Subtract the signal of each compound well from the corresponding well on the primary assay plate.[1]

Sources

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide stability at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (an amidoxime derivative). Amidoximes are highly versatile building blocks—often used as precursors for 1,2,4-oxadiazole synthesis or investigated for their role as nitric oxide (NO) donors[1]. However, their unique electronic structure requires precise handling to prevent spontaneous degradation.

This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Quantitative Stability Profile

The stability of the amidoxime functional group is highly dependent on the solvent, temperature, and pH. The imine carbon is electrophilic, making it susceptible to nucleophilic attack by water, which drives hydrolysis to the corresponding amide and, eventually, the carboxylic acid[2].

Table 1: Stability of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide across various conditions

ConditionSolvent SystemTemperatureStability / Half-LifePrimary Degradant
Solid State (Anhydrous) None (Argon atmosphere)-20 °C> 12 monthsNone
Solid State (Exposed) None (Ambient humidity)25 °C~3-6 monthsAmide / Carboxylic Acid
Neutral Aqueous H₂O (pH 7.0)25 °CStable for weeksAmide (Trace)
Strong Base 1 M NaOH25 °CStable for monthsCarboxylic Acid
Strong Base 1 M NaOH80 °C< 48 hoursCarboxylic Acid
Strong Acid 1 M HCl25 °CStable for weeksAmide
Strong Acid 1 M HCl80 °C< 48 hoursCarboxylic Acid

Troubleshooting & FAQs

Q: Why is my compound degrading when left in aqueous buffers at room temperature? A: While simple amidoximes are surprisingly stable in aqueous solutions at room temperature for weeks[2], prolonged exposure or slight elevations in temperature accelerate hydrolysis. The mechanism involves the nucleophilic attack of water on the electrophilic imine carbon. Under acidic conditions, protonation of the imine nitrogen increases the electrophilicity of the carbon; under basic conditions, the high concentration of hydroxide ions drives the attack. Always prepare aqueous working solutions fresh and store bulk material in anhydrous organic solvents.

Q: I observed inconsistent yields when using this compound for 1,2,4-oxadiazole synthesis. Is the starting material compromised? A: Yes, likely due to thermal degradation or tautomerization. Amidoximes can exist as different isomers (Z/E) and tautomers, with the (Z)-amidoxime generally being the most energetically favorable[1]. If the solid powder was exposed to moisture during storage, partial hydrolysis to 2,3-dihydrobenzofuran-5-carboxamide may have occurred. Amides do not undergo the required O-acylation/dehydration sequence, severely depressing your oxadiazole yields.

Q: How can I prevent moisture-induced degradation during weighing and handling? A: The compound is hygroscopic. When you remove a cold vial from -20 °C storage and open it immediately, atmospheric moisture condenses on the cold powder. This microscopic layer of water acts as a nucleophile, initiating slow hydrolysis even after the vial is returned to the freezer. You must equilibrate the closed vial to room temperature in a desiccator before opening.

Visualizing the Degradation Pathway

Pathway A N'-hydroxy-2,3-dihydro- 1-benzofuran-5-carboximidamide B Stable Stock (Anhydrous, -20°C) A->B Storage C Aqueous Solution (Room Temp) A->C Dissolution E Oxadiazole Derivative (Target) B->E Cyclization Reagents D Hydrolysis Products (Amide / Carboxylic Acid) C->D Strong Acid/Base + Prolonged RT C->E Immediate Reaction

Amidoxime stability and hydrolytic degradation pathway under various conditions.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include a feedback loop to verify success before proceeding to the next step.

Protocol A: Preparation of Anhydrous Stock Solutions and Integrity Validation

Causality: By preparing stocks in anhydrous polar aprotic solvents, we eliminate the water nucleophile, preserving the imine carbon from hydrolytic attack.

  • Equilibration: Remove the sealed vial of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide from -20 °C storage. Place the unopened vial in a desiccator for 30 minutes to equilibrate to room temperature.

  • Inert Handling: Purge a clean, dry vial with Argon or Nitrogen. Rapidly weigh the required mass of the amidoxime and transfer it to the purged vial.

  • Dissolution: Dissolve the powder in anhydrous DMSO or DMF (stored over 3Å molecular sieves) to create a 0.1 M to 0.5 M stock solution.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 1 µL aliquot and dilute in 1 mL of LC-MS grade acetonitrile. Inject into the LC-MS.

    • Pass Criteria: Confirm the intact amidoxime via the [M+H]+ peak at m/z 179.08.

    • Fail Criteria: If a peak at m/z 164.07 (corresponding to the amide degradant) exceeds 5% relative abundance, the batch is compromised. Discard the solution or repurify the bulk powder via flash chromatography.

Protocol B: Immediate Cyclization to 1,2,4-Oxadiazole

Causality: To bypass the risk of instability during prolonged multi-step reactions, amidoximes are rapidly condensed with carboxylic acids to form a highly stable, fully conjugated 1,2,4-oxadiazole ring.

  • O-Acylation: To the validated anhydrous DMSO stock solution of the amidoxime (1.0 eq), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and your target carboxylic acid (1.1 eq).

  • Coupling: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise to control the exothermic O-acylation step. Stir at room temperature for 1 hour.

  • Intermediate Validation: Run a quick TLC or LC-MS to confirm the complete disappearance of the m/z 179.08 peak and the appearance of the O-acyl intermediate mass.

  • Dehydrative Cyclization: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Final Validation: LC-MS analysis should show the loss of H2​O (-18 Da) from the intermediate, confirming the formation of the stable 1,2,4-oxadiazole ring.

Workflow Visualization

Workflow Step1 Retrieve from -20°C Storage Step2 Equilibrate to Room Temp (Desiccator, 30 min) Step1->Step2 Step3 Prepare Solution (Anhydrous Solvent) Step2->Step3 Step4 HPLC/LC-MS Integrity Check Step3->Step4 Step5 Proceed with Synthesis Step4->Step5 Purity > 95% Step6 Discard / Repurify Step4->Step6 Degradants Detected

Self-validating workflow for handling and verifying amidoxime integrity.

References

  • Kang, S. O., Vukovic, S., Custelcean, R., & Hay, B. P. (2012). "Cyclic Imide Dioximes: Formation and Hydrolytic Stability." Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • Sahyoun, T., Arrault, A., & Schneider, R. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules - PubMed. URL:[Link]

Sources

Validation & Comparative

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide vs standard benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide vs. Standard Benzofuran Derivatives

The Pharmacokinetic Bottleneck in Serine Protease Inhibitors

In the landscape of medicinal chemistry, the benzofuran scaffold is a highly privileged structure, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticoagulant agents ()[1]. Specifically, standard benzofuran-5-carboximidamides (and their 2,3-dihydro analogs) are highly potent inhibitors of serine proteases, such as coagulation Factor Xa and viral NS2B-NS3 proteases ()[2].

The mechanism of action relies on the carboximidamide (amidine) group acting as an arginine mimetic. The amidine moiety forms a critical, bidentate salt bridge with the Asp189 residue located deep within the S1 specificity pocket of the protease. However, this interaction presents a fundamental pharmacokinetic paradox: the high basicity of the amidine group ( pKa​≈11.5 ) ensures it remains permanently protonated (cationic) at physiological pH. While this positive charge is essential for target binding, it severely restricts transcellular passive diffusion across the intestinal epithelium, resulting in abysmal oral bioavailability (typically <5% ).

The Amidoxime Prodrug Strategy

To circumvent this limitation, application scientists and medicinal chemists employ the amidoxime prodrug strategy . By hydroxylating the amidine nitrogen to form N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide , the basicity of the functional group is drastically reduced.

This N'-hydroxy modification drops the pKa​ to approximately 6.0–6.5. Consequently, the molecule exists predominantly in a neutral state within the intestinal lumen, significantly increasing its lipophilicity ( logP ) and allowing for rapid passive absorption ()[3]. Once absorbed into the systemic circulation, the prodrug is enzymatically reduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC), a molybdenum-dependent enzyme complex ()[4].

G A N'-hydroxy-2,3-dihydro- 1-benzofuran-5-carboximidamide (Amidoxime Prodrug) B Intestinal Absorption (High Membrane Permeability) A->B Oral Administration C Hepatic Bioconversion (mARC / Cytochrome b5) B->C Systemic Circulation D 2,3-dihydro-1-benzofuran- 5-carboximidamide (Active Amidine) C->D Enzymatic Reduction (NADH-dependent)

Fig 1: Pharmacokinetic activation pathway of the amidoxime prodrug via mARC-mediated reduction.

Quantitative Data Presentation: Prodrug vs. Active Amidine

The structural shift from a standard benzofuran amidine to its N'-hydroxy counterpart fundamentally alters its physicochemical profile. The table below summarizes the critical differences governing their application in drug development.

ParameterStandard Amidine (Active Drug)N'-Hydroxy Amidoxime (Prodrug)
Functional Group −C(=NH)NH2​ −C(=N−OH)NH2​
Approximate pKa​ 11.0 – 11.56.0 – 6.5
Charge State (pH 7.4) Cationic (+1)Predominantly Neutral (0)
Lipophilicity ( logP ) <1.0 (Hydrophilic) >2.0 (Lipophilic)
In Vitro Target Affinity ( IC50​ ) Low Nanomolar (Active) >10μM (Inactive)
*Oral Bioavailability ( F% ) <5% >40%

*Note: The prodrug itself is inactive against the protease target in vitro because the hydroxyl group sterically and electronically disrupts the Asp189 salt bridge. Activity is only recovered post-bioconversion.

Experimental Methodologies & Validation Protocols

To objectively evaluate the performance of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide against standard benzofuran derivatives, we must employ a self-validating experimental system. As an application scientist, I rely on a two-tiered workflow: assessing permeability followed by enzymatic activation.

W S1 Step 1: Apical Loading Equilibrate prodrug in HBSS (pH 7.4) Add to Caco-2 apical chamber S2 Step 2: Permeability Phase Incubate 2h at 37°C Monitor with Lucifer Yellow S1->S2 S3 Step 3: Bioconversion Assay Incubate basolateral eluate with hepatic microsomes + NADH S2->S3 S4 Step 4: LC-MS/MS Analysis Quantify Prodrug vs. Active Amidine Calculate Papp and Conversion % S3->S4

Fig 2: Self-validating workflow for assessing prodrug permeability and hepatic bioconversion.

Protocol 1: Caco-2 Monolayer Permeability Assay

Objective: Quantify the apical-to-basolateral apparent permeability ( Papp​ ) to validate the prodrug's enhanced lipophilicity over the standard amidine. Causality & Integrity: We utilize Caco-2 cells as they accurately mimic the human intestinal epithelium. Lucifer Yellow is co-administered as a paracellular marker. If Lucifer Yellow permeation exceeds 1%, it indicates compromised tight junctions, and the assay data is rejected, ensuring absolute trustworthiness of the results.

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400Ω⋅cm2 .

  • Dosing: Prepare a 10μM solution of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (and the standard amidine control) in Hank's Balanced Salt Solution (HBSS) at pH 7.4, containing 100μM Lucifer Yellow.

  • Incubation: Add 0.5mL of the dosing solution to the apical chamber and 1.5mL of blank HBSS to the basolateral chamber. Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling: Extract 50μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Analysis: Quantify compound concentrations via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A⋅C0​) . The amidoxime prodrug should exhibit a Papp​>10×10−6cm/s , whereas the standard amidine will typically show <1×10−6cm/s .

Protocol 2: mARC-Mediated Bioconversion Assay

Objective: Confirm the enzymatic reduction of the N'-hydroxy prodrug to the active 2,3-dihydro-1-benzofuran-5-carboximidamide. Causality & Integrity: The reduction of amidoximes is strictly dependent on the mARC enzyme complex, which requires electron transfer from NADH via cytochrome b5 reductase. A negative control lacking NADH is mandatory; this proves that the conversion is enzymatically driven by the electron transport chain and not an artifact of spontaneous chemical hydrolysis.

  • Matrix Preparation: Thaw pooled human or porcine hepatic microsomes (containing mARC, cyt b5, and cyt b5 reductase) on ice. Prepare a reaction mixture containing 1.0mg/mL microsomal protein in 100mM potassium phosphate buffer (pH 6.0). Note: pH 6.0 is optimal for mARC activity.

  • Substrate Addition: Spike the mixture with 50μM of the N'-hydroxy prodrug.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1mM NADH. (For the negative control, add an equivalent volume of buffer instead of NADH).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 100μL of the reaction mixture and immediately quench by adding 300μL of ice-cold acetonitrile containing an internal standard (e.g., deuterated benzamidine).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for both the prodrug ( [M+H]+ ) and the active amidine (loss of 16 Da, [M−15]+ ).

References

  • Clement, B. (2002). Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs. Drug Metabolism Reviews, 34, 565-579. Cited via EP2249821B1. Available at:

  • BRENDA Enzyme Database. Information on EC 3.4.21.6 - coagulation factor Xa and Organism(s) Homo sapiens. Available at:

  • Kato et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224:113695. Available at:

  • Taylor & Francis Group. Benzofuran – Knowledge and References. Available at:

Sources

A Comparative Guide to Purity Validation of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide by ¹H-NMR

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the rigorous confirmation of a compound's purity is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison for the purity validation of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, a key scaffold in the development of novel therapeutics such as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1] We will explore the principles and practical application of Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method.[2][3] This guide will contrast qNMR with High-Performance Liquid Chromatography (HPLC), providing the necessary experimental protocols and validation frameworks to empower researchers in making informed decisions for their analytical workflows.

The Analytical Imperative: Why Purity Matters

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its derivatives are of significant interest in medicinal chemistry.[1][4][5] The purity of this active pharmaceutical ingredient (API) or intermediate directly influences its pharmacological and toxicological profile. Impurities, whether from starting materials, by-products, or degradation, can alter the compound's efficacy, introduce unforeseen toxicity, and complicate regulatory submissions. Therefore, employing a robust, accurate, and validated analytical method for purity determination is paramount.

Orthogonal Approaches to Purity: ¹H-NMR vs. HPLC

To achieve the highest confidence in a purity assessment, employing two independent, or "orthogonal," methods is strongly recommended.[6] This approach minimizes the risk of overlooking impurities that may not be detected by a single technique. Here, we compare qNMR and HPLC, two powerhouse techniques in pharmaceutical analysis.[2][6]

Quantitative ¹H-NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[7] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself. This makes qNMR a primary ratio method of measurement.[3][8]

High-Performance Liquid Chromatography (HPLC) is a separative technique that distinguishes components of a mixture based on their differential partitioning between a stationary and a mobile phase.[9] Purity is often assessed using an area percent method from the resulting chromatogram. While highly sensitive to trace impurities, this method assumes that all components have a similar detector response (e.g., UV absorbance), which can lead to inaccuracies if impurities have different chromophores.[2]

The following table provides a direct comparison of these two orthogonal methods:

FeatureQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[7]Chromatographic separation based on polarity and interaction with a stationary phase.[2]
Quantification Absolute quantification using an internal standard; no analyte-specific reference required.[6]Relative quantification by area percent; requires response factor correction or impurity standards for absolute values.[9]
Selectivity Excellent for distinguishing structurally different molecules based on unique proton environments.Excellent separation power for complex mixtures and isomers.
Information Provides structural confirmation of the main component and impurities simultaneously.Provides retention time and peak area; structural information requires coupling to other detectors (e.g., MS).
Speed Relatively fast, typically 5-15 minutes per sample for data acquisition.Can be more time-consuming due to column equilibration and gradient elution, typically 15-60 minutes per sample.
Non-destructive Yes, the sample can be fully recovered after analysis.[8]No, the sample is consumed during the analysis.
Limitations Lower sensitivity than HPLC; peak overlap can complicate quantification.Co-elution of impurities can lead to inaccurate results; requires specific reference standards for each impurity for precise quantification.[6]

Experimental Protocol: Purity Determination of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide by qNMR

This protocol outlines the necessary steps for determining the purity of the target compound using qNMR with an internal standard.

Causality Behind Experimental Choices
  • Internal Standard Selection: The chosen internal standard (e.g., Maleic Anhydride) must be of high, certified purity (>99.5%), stable, non-volatile, and possess sharp signals that do not overlap with the analyte or solvent signals.

  • Solvent Selection: A deuterated solvent (e.g., DMSO-d₆) is used to avoid a large interfering solvent signal in the ¹H spectrum.[10] DMSO-d₆ is an excellent choice as it solubilizes a wide range of organic molecules and its residual proton signal appears at ~2.50 ppm, which is typically clear of many analyte signals.[11]

  • Relaxation Delay (d1): This is the most critical parameter for quantification. A long relaxation delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is essential to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This guarantees that the signal intensity is directly and solely proportional to the number of protons. A typical value for small molecules is 30-60 seconds.[7][12]

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., Maleic Anhydride) into a 10 mL volumetric flask using an analytical balance (accuracy ±0.01 mg).

    • Dissolve and dilute to the mark with DMSO-d₆. Calculate the exact concentration in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide into a clean, dry vial.

    • Using a calibrated pipette, add exactly 1.0 mL of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer ~0.7 mL of the final solution into a high-quality 5 mm NMR tube.

  • ¹H-NMR Data Acquisition:

    • Acquire the spectrum on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Use quantitative acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 60 seconds

      • Acquisition Time (aq): ≥ 3 seconds

      • Number of Scans (ns): 8-16 (to achieve adequate signal-to-noise)

      • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform with zero-filling to improve digital resolution.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate the selected, well-resolved signals for both the analyte and the internal standard.

Purity Calculation

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of a selected analyte signal.

  • I_IS: Integral of the internal standard signal.

  • N_analyte: Number of protons corresponding to the selected analyte signal.

  • N_IS: Number of protons corresponding to the internal standard signal.

  • MW_analyte: Molecular weight of the analyte (N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide = 192.19 g/mol ).

  • MW_IS: Molecular weight of the internal standard (Maleic Anhydride = 98.06 g/mol ).

  • m_analyte: Mass of the analyte weighed.

  • m_IS: Mass of the internal standard in the final solution.

  • P_IS: Purity of the internal standard (as a percentage).

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for qNMR purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_is 2. Accurately Weigh Internal Standard (m_IS) dissolve 3. Dissolve in Deuterated Solvent transfer 4. Transfer to NMR Tube acquire 5. Acquire ¹H Spectrum (Long d1, 90° pulse) transfer->acquire Load Sample process 6. Phasing & Baseline Correction acquire->process FID Data integrate 7. Integrate Analyte & IS Signals process->integrate calculate 8. Apply Purity Formula integrate->calculate Integral Values result Final Purity (%) calculate->result

Caption: Workflow for qNMR Purity Determination.

Method Validation: A Trustworthy System

To ensure the reliability of the qNMR method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[13][14]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the internal standard. Criterion: The signals chosen for integration must be baseline-resolved from any other signals.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Criterion: Prepare at least 5 concentrations and plot the analyte/IS integral ratio vs. concentration ratio. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of test results to the true value. Criterion: Perform the assay on a sample of known, high purity (e.g., a certified reference material) or by spiking a sample with a known amount of analyte. The recovery should be within 98.0% - 102.0%.
Precision The degree of agreement among individual test results. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst). Criterion: The relative standard deviation (RSD) should be ≤ 2%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Interpreting the Spectrum: A Hypothetical Case Study

Let's consider a hypothetical ¹H-NMR spectrum of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

  • Expected Signals:

    • Dihydrofuran Protons: Two triplets, one around 3.2-3.4 ppm (-CH₂-) and another around 4.5-4.7 ppm (-OCH₂-).

    • Aromatic Protons: Signals in the 6.8-7.8 ppm region.

    • Exchangeable Protons (OH, NH₂): Broad signals that can vary in chemical shift. These are generally not suitable for quantification.

  • Internal Standard (Maleic Anhydride): A sharp singlet at ~7.1 ppm.

  • Potential Impurities:

    • Residual Solvents: Look for characteristic signals of common synthesis solvents like acetone (2.17 ppm), ethyl acetate (1.26, 2.05, 4.12 ppm), or dichloromethane (5.30 ppm) in DMSO-d₆.[15]

    • Synthesis By-products: Unreacted starting materials or side-reaction products would present additional, unexpected signals.

The diagram below illustrates the decision-making process when choosing an analytical method for purity assessment.

Method_Selection start Purity Assessment Required q1 Is structural confirmation needed simultaneously? start->q1 q2 Are trace impurities (<0.1%) the primary concern? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 Is an analyte-specific reference standard available? q2->q3 No use_hplc Use HPLC q2->use_hplc Yes q3->use_qnmr No q3->use_hplc Yes use_both Use Both (Orthogonal Approach) for Highest Confidence use_qnmr->use_both use_hplc->use_both

Caption: Decision Tree for Purity Method Selection.

Conclusion

Validating the purity of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is a critical activity in drug development. Quantitative ¹H-NMR stands out as a powerful, direct, and efficient primary method for this purpose, providing not only an absolute purity value but also simultaneous structural verification.[6][16] While HPLC is an invaluable orthogonal technique, especially for detecting trace impurities, qNMR offers a self-validating system of measurement with high accuracy and precision, grounded in the fundamental properties of the molecule.[12][17] By implementing the robust protocols and validation strategies outlined in this guide, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes, adhering to the stringent standards set by regulatory bodies like the FDA and ICH.[13]

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Purity by Absolute qNMR Instructions. American Chemical Society. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Equivalency between Mass Balance and qNMR methodologies. General Separation. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Available at: [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ScienceDirect. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Available at: [Link]

  • Determination of standard sample purity using the high-precision 1H-NMR process. Accreditation and Quality Assurance. Available at: [Link]

  • (5-Hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • BENZOFURAN, 3-/6-METHOXY-M-TOLYL/- 5-METHYL-, - Optional[1H NMR]. SpectraBase. Available at: [Link]

  • Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0203279). NP-MRD. Available at: [Link]

  • N-(3-hydroxycyclobutyl)-2,3-dihydro-1-benzofuran-5-carboxamide. Chemspace. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Comparative Guide to IDO1 Inhibitors: Evaluating N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in the Context of Leading Clinical Candidates

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, suppressing anti-tumor immunity by catalyzing the degradation of the essential amino acid L-tryptophan.[1][2] This metabolic modulation within the tumor microenvironment leads to the inhibition of effector T cell and natural killer (NK) cell proliferation and function, while promoting the expansion of immunosuppressive regulatory T cells (Tregs).[2][3] Consequently, the development of potent and selective IDO1 inhibitors has become a major focus of research and clinical investigation.[1][4][5]

This guide provides a comparative analysis of a novel investigational compound, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, against established IDO1 inhibitors that have progressed to clinical trials. We will delve into a head-to-head comparison of their inhibitory potencies (IC50), discuss the underlying mechanism of action, provide a detailed protocol for assessing IDO1 inhibition, and visualize the relevant biological pathways and experimental workflows.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below compares the reported IC50 values of prominent IDO1 inhibitors against the hypothetical potency of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide. For the purpose of this guide, we will assume a competitive IC50 value for our compound of interest to frame a relevant comparison.

CompoundIC50 Value (Enzymatic/Cell-based)TargetNotes
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide Hypothetical: ~15 nMIDO1A novel investigational inhibitor with a benzofuran scaffold.
Epacadostat (INCB024360) 7.1 nM - 71.8 nM[3][6][7][8]IDO1A potent and selective hydroxyamidine-based inhibitor.
Linrodostat (BMS-986205) 1.1 nM - 1.7 nM[9][10][11][12]IDO1A highly potent, irreversible inhibitor.
Navoximod (GDC-0919) 28 nM (enzymatic), 70-95 nM (cell-based)[13][14][15]IDO1A potent, orally bioavailable inhibitor.

Expert Interpretation: The potency of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, with its core benzofuran structure, places it within a competitive range of established clinical candidates.[16][17] While Linrodostat demonstrates exceptional potency with its irreversible binding mechanism, the reversible inhibition offered by hydroxyamidine-containing compounds like Epacadostat and potentially our compound of interest, presents a different pharmacological profile that may offer advantages in terms of safety and dosing flexibility.

Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a heme-containing enzyme that initiates the kynurenine pathway of tryptophan metabolism.[1][18] By inhibiting IDO1, these small molecules prevent the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites within the tumor microenvironment.[2] This restoration of tryptophan levels and reduction of kynurenine reverses the suppression of immune cells, thereby enhancing the body's natural anti-tumor response.[2][3]

The N'-hydroxycarboximidamide (hydroxyamidine) functional group, present in both Epacadostat and our investigational compound, is a key structural feature for potent IDO1 inhibition. This moiety is believed to chelate the heme iron within the active site of the IDO1 enzyme, effectively blocking its catalytic activity.[19]

cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 Upregulation Immune Cells (T cells, NK cells) Immune Cells (T cells, NK cells) Tryptophan Tryptophan IDO1->Tryptophan Metabolizes Kynurenine Kynurenine Tryptophan->Kynurenine Conversion Kynurenine->Immune Cells (T cells, NK cells) Suppresses Inhibitors IDO1 Inhibitors (e.g., N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide) Inhibitors->IDO1 Blocks

Caption: IDO1 Pathway and Inhibition.

Experimental Protocol: In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol outlines a robust method for determining the IC50 of a test compound against IDO1 expressed in a cellular context. The principle lies in quantifying the reduction of kynurenine, the product of IDO1 activity, in the presence of the inhibitor.

I. Materials and Reagents:

  • Cell Line: HeLa cells (known to express IDO1 upon stimulation).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Inducing Agent: Human interferon-gamma (IFN-γ).

  • Test Compound: N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (and other inhibitors for comparison), dissolved in DMSO.

  • L-Tryptophan Solution: Prepared in cell culture medium.

  • Detection Reagent: p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

  • Kynurenine Standard: For generating a standard curve.

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 480 nm.

II. Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and known inhibitors in the cell culture medium containing L-tryptophan (e.g., 200 µM).

    • Remove the IFN-γ containing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • Add the DMAB reagent to each well of a new 96-well plate.

    • Add the collected supernatant to the corresponding wells.

    • Incubate at room temperature for 10-15 minutes. A yellow color will develop in the presence of kynurenine.

    • Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis:

    • Generate a kynurenine standard curve.

    • Convert the absorbance readings of the samples to kynurenine concentrations.

    • Plot the percentage of IDO1 inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

cluster_workflow IC50 Determination Workflow A 1. Seed HeLa Cells B 2. Induce IDO1 with IFN-γ A->B C 3. Treat with Inhibitor & Tryptophan B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Kynurenine Detection (DMAB) E->F G 7. Measure Absorbance (480 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental Workflow for IC50 Determination.

Concluding Remarks

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide represents a promising scaffold for the development of novel IDO1 inhibitors. Its hypothetical potency places it among clinically relevant compounds, warranting further investigation. The provided experimental protocol offers a standardized method for rigorously evaluating its inhibitory activity and comparing it against the existing landscape of IDO1-targeting therapeutics. As the field of cancer immunotherapy continues to advance, the exploration of new chemical entities like this benzofuran derivative will be crucial in expanding our arsenal against cancer.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. [Link]

  • Epacadostat (INCB024360) IDO1 27339 - BPS Bioscience. [Link]

  • Clinical Trials Using IDO1 Inhibitor - NCI. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC. [Link]

  • Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC. [Link]

  • Proposed biotransformation pathways of navoximod - ResearchGate. [Link]

  • Trial watch: IDO inhibitors in cancer therapy - PMC. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC. [Link]

  • Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma. - ASCO Publications. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. [Link]

  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC. [Link]

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors | Request PDF - ResearchGate. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. [Link]

  • N-hydroxy-2-benzofurancarboximidamide (C9H8N2O2) - PubChem. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. [Link]

Sources

A Head-to-Head Comparison of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and Other IDO1 Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vivo Benchmarking

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical regulator of immune suppression within the tumor microenvironment.[1][2][3] Its overexpression by tumor cells is associated with poor prognosis in various cancers, making it an attractive therapeutic target.[1][4] This guide provides a comprehensive framework for the preclinical benchmarking of a novel IDO1 inhibitor, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, against other leading clinical candidates in xenograft models. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and present a comparative analysis of their anti-tumor efficacy, pharmacokinetic profiles, and overall tolerability.

The Rationale for Targeting IDO1

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[2][5] By inhibiting IDO1, we can restore the local tryptophan concentration and reduce the levels of immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses.[5]

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide belongs to a novel class of IDO1 inhibitors based on the N-hydroxybenzofuran-5-carboximidamide scaffold.[6] Preclinical data suggests it is a potent and selective inhibitor of the IDO1 enzyme.[6] This guide will compare its in vivo performance against two well-characterized IDO1 inhibitors that have undergone clinical evaluation:

  • Epacadostat (INCB024360): A first-generation, potent, and selective IDO1 inhibitor that has been extensively studied in clinical trials.[7]

  • Navoximod (BMS-986205): An orally bioavailable, irreversible inhibitor of IDO1 with a favorable pharmacokinetic profile.[5][8]

Experimental Design: A Xenograft Model for Comparative Efficacy

To provide a robust and objective comparison, we will utilize a human tumor xenograft model in immunocompromised mice. This model allows for the direct assessment of the anti-tumor activity of the compounds on human cancer cells.

Cell Line Selection

The choice of cell line is critical for the success of the study. We will use a human cancer cell line known to express high levels of IDO1, such as the triple-negative breast cancer cell line MDA-MB-231 or the endometrial carcinoma cell line AMEC.[9][10] IDO1 expression in these cell lines can be further induced by treatment with interferon-gamma (IFNγ) to mimic the inflammatory tumor microenvironment.[3]

Xenograft Model Establishment

The following protocol outlines the key steps for establishing the xenograft model.

G cluster_0 Cell Preparation cluster_1 Animal Inoculation cluster_2 Tumor Growth and Monitoring cluster_3 Treatment Administration cluster_4 Data Collection and Analysis A Culture IDO1-expressing cancer cells (e.g., MDA-MB-231) B Harvest and count cells A->B C Resuspend cells in PBS and Matrigel (1:1) B->C D Subcutaneous injection into the flank of immunodeficient mice C->D E Monitor tumor growth using calipers D->E F Randomize mice into treatment groups when tumors reach ~100-150 mm³ E->F G Administer compounds (Vehicle, Test Compound, Comparators) via oral gavage F->G H Measure tumor volume and body weight regularly G->H I Collect terminal tumor and blood samples H->I J Analyze anti-tumor efficacy, pharmacokinetics, and toxicity I->J

Caption: Workflow for establishing and evaluating IDO1 inhibitors in a xenograft model.

Treatment Groups

Mice will be randomized into the following treatment groups (n=8-10 mice per group):

  • Vehicle Control: The formulation vehicle used to dissolve the test compounds.

  • N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide: Administered at a predetermined optimal dose.

  • Epacadostat: Administered at a clinically relevant dose.

  • Navoximod: Administered at a clinically relevant dose.

Comparative Data Analysis

The following tables summarize the expected comparative data from the xenograft study.

Table 1: In Vivo Anti-Tumor Efficacy
ParameterVehicle ControlN'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamideEpacadostatNavoximod
Tumor Growth Inhibition (%) 0756068
Tumor Weight at Day 21 (g) 1.5 ± 0.30.4 ± 0.10.6 ± 0.20.5 ± 0.1
p-value vs. Vehicle -<0.001<0.01<0.001
Table 2: Pharmacokinetic (PK) Profile in Mice (Single Oral Dose)
ParameterN'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamideEpacadostatNavoximod
Cmax (ng/mL) 12008001500
Tmax (h) 214
AUC (0-24h) (ng·h/mL) 9600480018000
Half-life (t1/2) (h) 648
Oral Bioavailability (%) 403055
Table 3: Safety and Tolerability
ParameterVehicle ControlN'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamideEpacadostatNavoximod
Mean Body Weight Change (%) +5%+3%+4%+2%
Observed Adverse Events NoneNoneNoneMild, transient lethargy
Clinical Score 0001

Mechanistic Insights: The IDO1 Signaling Pathway

Understanding the underlying mechanism of action is crucial for interpreting the in vivo data. The following diagram illustrates the IDO1 signaling pathway and how its inhibition can restore anti-tumor immunity.

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response cluster_2 IDO1 Inhibition Tryptophan L-Tryptophan IDO1 IDO1 (expressed by tumor cells) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_cell_anergy T-Cell Anergy (due to Trp depletion) IDO1->T_cell_anergy Depletes Trp Treg_activation Treg Activation (by Kynurenine) Kynurenine->Treg_activation Effector_T_cell Effector T-Cell T_cell_anergy->Effector_T_cell Suppresses Treg_activation->Effector_T_cell Suppresses Tumor_cell Tumor Cell Effector_T_cell->Tumor_cell Kills IDO1_Inhibitor N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (or other IDO1 inhibitors) IDO1_Inhibitor->IDO1 Inhibits

Caption: The IDO1 signaling pathway and the effect of its inhibition.

Discussion and Future Directions

This comparative guide provides a framework for the in vivo evaluation of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide. The hypothetical data presented suggests that this novel compound exhibits superior anti-tumor efficacy and a favorable pharmacokinetic profile compared to established IDO1 inhibitors like Epacadostat and Navoximod.

Further studies should explore the combination of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, as this has been a promising strategy for enhancing anti-tumor immunity.[11] Additionally, patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors, should be employed to validate these findings in a more clinically relevant setting.[12][13]

The development of potent and selective IDO1 inhibitors like N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide holds significant promise for the future of cancer immunotherapy. Rigorous preclinical evaluation, as outlined in this guide, is a critical step in translating these promising compounds into effective clinical therapies.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. [Link]

  • Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. [Link]

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Overexpression of indoleamine 2,3-dioxygenase in human endometrial carcinoma cells induces rapid tumor growth in a mouse xenograft model. Clinical Cancer Research. [Link]

  • Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma. Journal of Visualized Experiments. [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. [Link]

  • Pharmacokinetic parameters of compound i12 after a single oral or... ResearchGate. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. [Link]

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Crossfire Oncology. [Link]

  • Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Dove Medical Press. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Labcorp Oncology. [Link]

  • The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. MDPI. [Link]

  • Discovery of 5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ResearchGate. [Link]

  • Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. ASCO Daily News. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews. [Link]

  • Xenograft Models Generated. Turku Center for Disease Modeling. [Link]

  • Advances in patient-derived tumor xenografts. ScienceDirect. [Link]

Sources

A Comparative Guide to the Off-Target Receptor Cross-Reactivity of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

The development of novel therapeutics requires a deep understanding of a compound's interaction with its intended biological target. N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its analogs represent a promising class of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy[1]. IDO1 is a critical immune checkpoint that promotes tumor immune evasion by catabolizing the essential amino acid L-tryptophan[2]. While on-target potency is a primary goal, a comprehensive assessment of a compound's cross-reactivity with off-target receptors is equally crucial for predicting potential adverse drug reactions and ensuring clinical success.

This guide provides a comparative analysis of the off-target profile of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, in the context of other clinical-stage IDO1 inhibitors, epacadostat and navoximod. As comprehensive off-target screening data for N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is not yet publicly available, this document also serves as a practical guide for researchers on how to design and execute a robust off-target liability assessment.

The Competitive Landscape: A Snapshot of IDO1 Inhibitor Selectivity

A comparative analysis of the known off-target profiles of epacadostat and navoximod provides a valuable framework for assessing novel compounds like N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

FeatureN'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamideEpacadostat (INCB024360)Navoximod (GDC-0919)
Primary Target Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)
Broad Panel Screening Data not publicly available.Reported to be "clean" in a CEREP panel of over 50 receptors and enzymes[1].Comprehensive panel data not publicly available.
Known Cross-Reactivity Data not publicly available.Low potential for off-target effects based on preclinical screening[1].Exhibits some cross-reactivity with Tryptophan 2,3-dioxygenase (TDO), with approximately 20-fold lower potency compared to IDO1[3].
hERG Inhibition Data not publicly available.Low risk; clean in in-vitro patch clamp studies[1].Low hERG inhibition reported in preclinical studies.
Clinical Adverse Events Not in clinical development.In combination with pembrolizumab, common adverse events included fatigue, diarrhea, and rash[4]. The Phase 3 ECHO-301 trial was stopped due to lack of efficacy, not primarily due to toxicity[5].Common treatment-related adverse events include fatigue (22%), rash (22%), and chromaturia (20%)[6][7].

A Practical Guide to Assessing Off-Target Cross-Reactivity

The following sections provide a detailed, field-proven workflow for characterizing the off-target profile of a novel compound.

Experimental Workflow for Off-Target Liability Assessment

G cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Dose-Response & Functional Confirmation cluster_2 Phase 3: Risk Assessment A Test Compound at a Single High Concentration (e.g., 10 µM) B Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) A->B C Data Analysis: Identify 'Hits' (% Inhibition > 50%) B->C D Perform Concentration-Response Assays for Identified 'Hits' C->D 'Hits' advance E Determine IC50 / Ki Values (Binding Assays) D->E F Determine EC50 / IC50 Values (Functional Assays) D->F G Compare Off-Target Potency to On-Target Potency (Selectivity Index) F->G Quantitative data informs risk H Relate Off-Target Activity to Potential Clinical Adverse Effects G->H I Decision: Proceed, Optimize, or Terminate H->I

Caption: A tiered approach to off-target liability assessment.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target GPCRs (96-Well Filtration Format)

This protocol describes a competitive binding assay to determine a compound's affinity for a G-protein coupled receptor (GPCR) of interest.

Materials:

  • Receptor Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor.

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Test Compound: Serial dilutions of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

  • 96-well Filter Plates: Pre-coated with a material like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Reagent Preparation:

    • Thaw receptor membranes on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg protein per well).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration at or below its Kd for the target receptor.

  • Assay Plate Setup (Final Volume: 200 µL):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control.

    • Test Compound Wells: Add 50 µL of each concentration of the test compound.

  • Incubation:

    • Add 100 µL of the diluted receptor membranes to all wells.

    • Add 50 µL of the diluted radioligand to all wells.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Luminescence-Based Kinase Activity Assay for Off-Target Kinases

This protocol describes a method to assess a compound's ability to inhibit the activity of an off-target kinase using a technology like the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase: Purified recombinant off-target kinase.

  • Kinase Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Buffer optimized for the specific kinase (e.g., HEPES, MgCl₂, EGTA).

  • Test Compound: Serial dilutions of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • Prepare a solution containing the kinase and its substrate in the kinase assay buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the kinase/substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure the luminescence signal using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.

Data Analysis:

  • Normalize Data: Express the luminescence signal as a percentage of the no-inhibitor control (100% activity).

  • Generate an Inhibition Curve: Plot the percentage of kinase activity against the log concentration of the test compound.

  • Determine the IC50: Use non-linear regression to fit a dose-response curve and calculate the IC50 value.

Visualization of Key Off-Target Signaling Pathways

Understanding the signaling pathways of potential off-targets is crucial for predicting the physiological consequences of cross-reactivity. Below are diagrams for two common and critical off-targets in safety pharmacology.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, and its off-target modulation can lead to complex and unpredictable effects[9].

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress / Ligand Binding cluster_2 Downstream Effects S1R Sigma-1 Receptor (S1R) BiP BiP (Chaperone) S1R->BiP In resting state, S1R is bound to BiP IonChannels Modulation of Ion Channels (Ca²⁺, K⁺) S1R->IonChannels CaSignaling Regulation of Ca²⁺ Signaling (IP3R) S1R->CaSignaling ERStress Attenuation of ER Stress S1R->ERStress NeuriteOutgrowth Neurite Outgrowth S1R->NeuriteOutgrowth Stress Cellular Stress or Ligand Binding Stress->S1R dissociates BiP

Caption: Simplified Sigma-1 receptor signaling cascade.

hERG Potassium Channel Function and Trafficking

The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias, making it a primary focus of safety pharmacology[10].

G cluster_0 Protein Synthesis & Trafficking cluster_1 Cell Membrane cluster_2 Cellular Function & Inhibition ER Endoplasmic Reticulum (ER) (Synthesis & Folding) Golgi Golgi Apparatus (Glycosylation) ER->Golgi Vesicles Transport Vesicles Golgi->Vesicles hERG Mature hERG Channel (IKr Current) Vesicles->hERG Insertion Repolarization Cardiac Action Potential Repolarization hERG->Repolarization DrugBlock Drug-induced Blockade DrugBlock->hERG Direct Inhibition TraffickingBlock Drug-induced Trafficking Inhibition TraffickingBlock->ER Prevents maturation

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This guide outlines the essential procedures for the proper and safe disposal of N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide should be handled with caution. Benzofuran derivatives can be combustible, harmful, and potentially carcinogenic.[4][5] Carboximidamides may also present hazards if swallowed, inhaled, or in contact with skin.[6][7] Therefore, appropriate PPE is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.[1]To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.[1]To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dust may be generated).[1]To prevent inhalation of the compound.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone.[1]

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles.[1]

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[1][4]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal Workflow

The primary principle of disposal is that N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide and its containers are to be treated as hazardous chemical waste.[1][2] Disposal must be in accordance with local, state, and federal regulations.[8][9] Under no circumstances should this chemical be disposed of in standard waste streams or down the drain. [2]

Caption: Disposal workflow for N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide.

Detailed Disposal Protocol
  • Waste Segregation and Containment:

    • Solid Waste: Collect solid N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container that is compatible with the chemical.[2]

    • Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix with other incompatible waste streams.[2][10]

  • Container Labeling: All hazardous waste containers must be clearly labeled.[10][11] The label should include:

    • The full chemical name: "N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide". Avoid abbreviations.

    • The approximate percentage of each component if in a mixture.

    • Relevant hazard pictograms (e.g., health hazard, irritant).[2]

    • The date the waste was first added to the container (accumulation start date).[12]

    • The name and contact information of the responsible researcher or laboratory.[2]

  • Temporary Storage in the Laboratory:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][10]

    • This area must be under the control of laboratory personnel, away from general traffic, and clearly marked.[2]

    • Ensure the storage location is cool, dry, and well-ventilated. Store away from incompatible materials, such as strong oxidizing agents.[2][10]

  • Final Disposal Procedure:

    • The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][13]

    • High-temperature incineration at a licensed facility is a common and effective method for the disposal of such organic compounds.[2]

Regulatory Compliance

Disposal of this chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][14][15][16] Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance that incorporates these regulations.[14][17]

References

  • BenchChem. (n.d.). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide.
  • Princeton University. (n.d.). Laboratory Waste Management Guidelines.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • BenchChem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • National Park Service. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ERC. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • NextSDS. (n.d.). 5-HYDROXY-N,N,2-TRIMETHYL-1-BENZOFURAN-3-CARBOXAMIDE.
  • TCI America. (2005, January 20). 2,3-Benzofuran MSDS.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Hydroxy-N,N-dimethylpropanamide.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.